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4,5-Dichloro-1,2,3-benzothiadiazole Documentation Hub

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  • Product: 4,5-Dichloro-1,2,3-benzothiadiazole
  • CAS: 23620-92-0

Core Science & Biosynthesis

Foundational

Introduction: Unveiling the Potential of a Halogenated Heterocycle

An In-depth Technical Guide to the Chemical Properties of 4,5-Dichloro-1,2,3-benzothiadiazole To the researchers, scientists, and drug development professionals dedicated to pushing the boundaries of molecular innovation...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 4,5-Dichloro-1,2,3-benzothiadiazole

To the researchers, scientists, and drug development professionals dedicated to pushing the boundaries of molecular innovation, this guide offers a deep dive into the chemical landscape of 4,5-dichloro-1,2,3-benzothiadiazole. While its direct applications are still emerging, its structural architecture—a fusion of an electron-deficient 1,2,3-thiadiazole ring with a dichlorinated benzene moiety—suggests a molecule of significant interest for synthetic, medicinal, and materials chemistry.

The 1,2,3-benzothiadiazole core is a well-established pharmacophore and a key structural unit in functional materials.[1] Its derivatives are known to act as plant defense activators, inducing systemic acquired resistance (SAR) against a wide range of pathogens.[2][3] The introduction of two chlorine atoms at the 4- and 5-positions is anticipated to profoundly influence the molecule's electronic properties, reactivity, and biological activity. This guide will synthesize established principles of heterocyclic chemistry with data from analogous structures to provide a predictive yet authoritative overview of this promising compound.

Core Physicochemical and Spectroscopic Profile

While extensive experimental data for 4,5-dichloro-1,2,3-benzothiadiazole is not widely published, we can predict its core properties based on the parent compound and related chlorinated heterocycles.

PropertyPredicted Value / CharacteristicRationale / Comparative Data
Molecular Formula C₆H₂Cl₂N₂SBased on core structure.
Molecular Weight 205.06 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow solidThe parent 1,2,3-benzothiadiazole is a colorless solid.[4] Halogenated aromatics are typically crystalline solids.
Melting Point > 37 °CThe parent compound melts at 36–37 °C.[4] The addition of chlorine atoms and increased molecular symmetry is expected to raise the melting point.
Solubility Soluble in organic solvents (e.g., DCM, THF, DMF); Insoluble in water.Typical for chlorinated aromatic heterocycles.
LogP ~3.0The LogP for the related 4,5-dichloro-2,1,3-benzothiadiazole is reported as 2.998.[5]
Spectroscopic Signatures: A Predictive Analysis
  • ¹H NMR: A single, sharp singlet is expected in the aromatic region (δ 8.0-9.0 ppm). The symmetrical substitution pattern renders the two aromatic protons (at C6 and C7) chemically equivalent.

  • ¹³C NMR: Four distinct signals are predicted in the aromatic region. Two signals for the chlorinated carbons (C4, C5), one for the non-substituted carbons (C6, C7), and two for the carbons at the ring junction.

  • Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms. The molecular ion peak (M⁺) will appear at m/z 204, with a prominent M+2 peak (~65% of M⁺) and an M+4 peak (~10% of M⁺), corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include C=C stretching in the aromatic ring (~1400-1600 cm⁻¹), C-H stretching (~3000-3100 cm⁻¹), and strong C-Cl stretching (~700-850 cm⁻¹).

Synthesis Strategies: Building the Dichloro-Benzothiadiazole Core

The synthesis of the 1,2,3-benzothiadiazole ring system is well-established. The most direct and reliable methods can be adapted for the synthesis of the 4,5-dichloro derivative.

Primary Synthetic Route: Diazotization of 2-Amino-3,4-dichlorothiophenol

The classical and most efficient synthesis involves the diazotization of an appropriate 2-aminothiophenol precursor.[4] This method ensures regiochemical control and typically proceeds in high yield.

G cluster_0 Synthesis of 4,5-Dichloro-1,2,3-benzothiadiazole A 3,4-Dichloroaniline B Herz Reaction (S₂Cl₂) A->B C Intermediate (Not Isolated) B->C D Reduction (e.g., NaBH₄ or Zn/Acid) C->D E 2-Amino-3,4-dichlorothiophenol D->E F Diazotization (NaNO₂, aq. Acid) E->F G 4,5-Dichloro-1,2,3-benzothiadiazole F->G

Caption: Proposed synthetic workflow for 4,5-dichloro-1,2,3-benzothiadiazole.

Detailed Experimental Protocol:

  • Precursor Synthesis: The key starting material, 2-amino-3,4-dichlorothiophenol, can be prepared from 3,4-dichloroaniline via the Herz reaction followed by reductive cleavage of the resulting intermediate.

  • Reaction Setup: Dissolve 2-amino-3,4-dichlorothiophenol in a mixture of a mineral acid (e.g., hydrochloric acid) and water. Cool the solution to 0-5 °C in an ice bath with vigorous stirring.

  • Diazotization: Prepare a solution of sodium nitrite (NaNO₂) in water. Add this solution dropwise to the stirred thiophenol solution, maintaining the temperature below 5 °C. The causality here is critical: slow addition and low temperature prevent the decomposition of the unstable diazonium salt.

  • Cyclization: The intermediate diazonium salt spontaneously cyclizes to form the stable 1,2,3-benzothiadiazole ring. The reaction is typically complete after stirring for 1-2 hours at low temperature.

  • Workup and Purification: The product can be extracted into an organic solvent (e.g., dichloromethane). The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure. Purification is achieved via column chromatography or recrystallization. This self-validating protocol ensures purity by removing unreacted starting materials and inorganic salts.

Reactivity and Mechanistic Considerations

The chemical behavior of 4,5-dichloro-1,2,3-benzothiadiazole is dominated by the strong electron-withdrawing nature of both the fused thiadiazole ring and the two chlorine substituents. This renders the benzene ring highly electron-deficient and predisposed to specific classes of reactions.

Nucleophilic Aromatic Substitution (S_N_Ar)

The electron-poor nature of the aromatic ring makes it an excellent substrate for nucleophilic aromatic substitution. The chlorine atoms serve as good leaving groups. This reactivity is a cornerstone for introducing further functionalization.

G cluster_0 Reactivity Profile of 4,5-Dichloro-1,2,3-benzothiadiazole Core 4,5-Dichloro-1,2,3-benzothiadiazole (Electron Deficient Core) SNAr Nucleophilic Aromatic Substitution (S_N_Ar) Core->SNAr CrossCoupling Metal-Catalyzed Cross-Coupling Core->CrossCoupling Reduction Ring Reduction Core->Reduction Nu Nucleophiles (e.g., R-O⁻, R-S⁻, R₂N⁻) SNAr->Nu Pd Palladium/Copper Catalysts (e.g., Suzuki, Stille, Buchwald-Hartwig) CrossCoupling->Pd ReducingAgents Reducing Agents (e.g., Mg/MeOH) Reduction->ReducingAgents

Caption: Key reaction pathways for 4,5-dichloro-1,2,3-benzothiadiazole.

  • Mechanism: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate is enhanced by the electron-withdrawing groups, facilitating the reaction.

  • Experimental Choice: Strong nucleophiles such as alkoxides, thiolates, or amines are required. The choice of solvent is also crucial; polar aprotic solvents like DMF or DMSO are preferred as they can solvate the cation without interfering with the nucleophile.

Metal-Catalyzed Cross-Coupling Reactions

The C-Cl bonds are amenable to various palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). This provides a powerful and versatile method for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures for drug discovery and materials science.[6]

Potential Applications in Research and Drug Development

The unique electronic properties of 4,5-dichloro-1,2,3-benzothiadiazole position it as a valuable building block in several high-impact areas.

  • Agrochemicals: Benzothiadiazole derivatives are renowned as plant activators.[2] The dichloro substitution pattern could modulate the compound's efficacy, spectrum of activity, and stability, leading to the development of new-generation crop protection agents.

  • Pharmaceutical Development: The benzothiadiazole scaffold is present in various biologically active molecules. The electron-deficient nature of this specific derivative makes it an interesting fragment for kinase inhibitors or as a core for compounds targeting protein-protein interactions. Its derivatives have shown potential as antimicrobial and anticancer agents.[1][7]

  • Materials Science: Electron-accepting heterocyclic units are fundamental components in organic electronics, including organic light-emitting diodes (OLEDs) and solar cells.[6][8] The strong electron-withdrawing character of 4,5-dichloro-1,2,3-benzothiadiazole makes it a prime candidate for incorporation into new organic semiconductor materials.

Safety and Handling

  • Hazard Classification: Expected to be harmful if swallowed, in contact with skin, or if inhaled.[9] It is also likely to cause skin and serious eye irritation.[10]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling Precautions: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

4,5-Dichloro-1,2,3-benzothiadiazole represents a molecule of considerable untapped potential. Its predicted properties—a highly electron-deficient aromatic system amenable to nucleophilic substitution and cross-coupling reactions—make it a versatile platform for chemical innovation. Future research should focus on the experimental validation of its synthesis, a thorough characterization of its reactivity, and exploration of its utility in agrochemical, pharmaceutical, and materials science applications. This guide provides the foundational knowledge for scientists to begin unlocking the potential of this intriguing halogenated heterocycle.

References

  • Azami-Sardouei Z., Fekrat F. and Ghalavand F. (2018). A review on the application of benzothiadiazole in plant diseases management. Plant Pathology Science, 6(2):33-42.

  • MDPI. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules, 30(22), 5035.

  • PubChem. (n.d.). 4-Amino-5-chloro-2,1,3-benzothiadiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Semantic Scholar. (2023). Benzo[1,2-d:4,5-d']bis([2][7][10]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. Retrieved from [Link]

  • MDPI. (2025). The Use of a New Benzothiadiazole Derivative for the Control of Cercospora Leaf Spot in Sugar Beet and Its Effect on the Yield. Agriculture, 15(3), 363.

  • Rees, C. W., et al. (n.d.). A Qualitative Comparison of the Reactivities of 3,4,4,5-Tetrachloro-4H-1,2,6-thiadiazine and 4,5-Dichloro-1,2,3-dithiazolium Chloride. Molecules.

  • Görlach, J., et al. (1996). Benzothiadiazole, a novel class of inducers of systemic acquired resistance, activates gene expression and disease resistance in wheat. The Plant Cell, 8(4), 629–643.

  • Molbase. (n.d.). 4,5-dichloro-2,1,3-benzothiadiazole. Retrieved from [Link]

  • MDPI. (2023). Benzo[1,2-d:4,5-d′]bis([2][7][10]thiadiazole)-4-carbonitrile. Molbank, 2023(3), M1704.

  • Science of Synthesis. (n.d.).
  • ResearchGate. (2023). Benzo[1,2-d:4,5-d′]bis([2][7][10]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,2,3-Benzothiadiazole. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Solubility of 4,5-Dichloro-1,2,3-benzothiadiazole in Organic Solvents

Abstract Introduction: The Benzothiadiazole Scaffold and the Importance of Solubility The benzothiadiazole heterocyclic system is a cornerstone in modern medicinal chemistry and materials science.[1][2] Derivatives of th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Benzothiadiazole Scaffold and the Importance of Solubility

The benzothiadiazole heterocyclic system is a cornerstone in modern medicinal chemistry and materials science.[1][2] Derivatives of this scaffold exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The specific compound, 4,5-dichloro-1,2,3-benzothiadiazole, features a bicyclic aromatic structure with two chlorine substituents, which are expected to significantly influence its physicochemical properties, including its solubility profile.

Solubility is a critical determinant of a compound's utility and developability. In pharmaceutical sciences, poor solubility can severely limit a drug's oral bioavailability, hindering its therapeutic efficacy.[4] For applications in organic synthesis, agrochemicals, and materials science, solubility dictates the choice of reaction media, purification methods (e.g., crystallization), and formulation strategies.[5][6] Therefore, a thorough understanding and accurate measurement of the solubility of 4,5-dichloro-1,2,3-benzothiadiazole are paramount for its successful application in any research or development endeavor.

Theoretical Framework: Predicting and Understanding Solubility

The solubility of a solid solute in a liquid solvent is governed by a complex interplay of intermolecular forces and the thermodynamics of the dissolution process.[7][8] The adage "like dissolves like" provides a foundational, albeit simplified, principle: a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[9][10]

Intermolecular Forces and Molecular Structure

The dissolution of 4,5-dichloro-1,2,3-benzothiadiazole requires overcoming the solute-solute interactions within its crystal lattice and establishing new, favorable solute-solvent interactions. The key forces at play include:

  • London Dispersion Forces: These are weak, transient forces present in all molecules and are the primary cohesive force in nonpolar compounds. The large, electron-rich aromatic system of the benzothiadiazole core and the chlorine atoms contribute to significant London dispersion forces.[11]

  • Dipole-Dipole Interactions: The electronegative nitrogen, sulfur, and chlorine atoms create permanent dipoles within the 4,5-dichloro-1,2,3-benzothiadiazole molecule. These dipoles can interact favorably with polar solvent molecules.[12][13]

The molecule itself is not a hydrogen bond donor. However, the nitrogen and sulfur atoms can act as weak hydrogen bond acceptors, allowing for interactions with protic solvents like alcohols.

The Role of the Solvent

The choice of solvent is the most critical factor influencing solubility. Key solvent properties to consider are:

  • Polarity: Polar solvents will more effectively solvate polar solutes by stabilizing their dipoles.[14] 4,5-dichloro-1,2,3-benzothiadiazole, with its polar functional groups, is expected to have higher solubility in moderately polar to polar solvents compared to nonpolar hydrocarbon solvents.

  • Hydrogen Bonding Capacity: Protic solvents (e.g., ethanol, methanol) that can donate hydrogen bonds may offer enhanced solubility if they can interact with the heteroatoms in the benzothiadiazole ring.

  • Hildebrand and Hansen Solubility Parameters: These parameters provide a more quantitative measure of a solvent's cohesive energy density, which relates to its dissolving power.[15] Solvents with solubility parameters similar to that of the solute are more likely to be effective.

Thermodynamics of Dissolution

Dissolution is governed by the Gibbs free energy change (ΔG), which incorporates both enthalpy (ΔH) and entropy (ΔS) changes: ΔG = ΔH - TΔS.

  • Enthalpy of Solution (ΔH): This represents the net energy change from breaking solute-solute and solvent-solvent bonds and forming solute-solvent bonds. For most solids dissolving in a solvent, this process is endothermic (ΔH > 0), meaning heat is absorbed.[8][16]

  • Entropy of Solution (ΔS): This is the change in disorder. Dissolution of an ordered solid crystal into a liquid solution typically results in a large increase in entropy (ΔS > 0), which is a primary driving force for the process.[17]

According to Le Châtelier's Principle, for endothermic dissolution processes, increasing the temperature will increase the solubility.[8][16]

Experimental Protocols for Solubility Determination

Accurate solubility measurement requires robust and well-controlled experimental methods. The choice between determining thermodynamic or kinetic solubility depends on the intended application.

Thermodynamic (Equilibrium) Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure.[18] The conventional shake-flask method is considered the gold standard for this measurement due to its reliability and reproducibility.[18]

Protocol: Shake-Flask Method

  • Preparation: Add an excess amount of solid 4,5-dichloro-1,2,3-benzothiadiazole to a known volume of the selected organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid is crucial to ensure saturation is reached.

  • Equilibration: Agitate the mixture at a constant, controlled temperature for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours, depending on the compound and solvent system. A shaking water bath or orbital incubator is ideal for maintaining constant temperature and agitation.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated supernatant from the excess solid. This is a critical step to avoid including solid particles in the final analysis.

    • Recommended Method: Centrifuge the sample at high speed (e.g., >10,000 rpm) to pellet the solid.

    • Alternative Method: Filter the solution through a chemically inert, fine-pore filter (e.g., 0.22 µm PTFE syringe filter). Ensure the filter does not adsorb the solute.

  • Quantification: Carefully take a precise aliquot of the clear, saturated supernatant. Dilute it with a suitable solvent to a concentration within the linear range of a pre-calibrated analytical method.

    • Primary Method (HPLC): High-Performance Liquid Chromatography with UV detection is highly specific and accurate. Develop a method that provides good separation and a sharp peak for the analyte.

    • Secondary Method (UV-Vis Spectrophotometry): If the compound has a distinct chromophore and no interfering species are present, UV-Vis can be a rapid quantification method. A full spectrum should be run to determine the optimal wavelength (λ_max) for analysis.[19]

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the solubility in units such as mg/mL or mol/L.

Shake_Flask_Workflow cluster_prep 1. Preparation & Equilibration cluster_sep 2. Phase Separation cluster_quant 3. Quantification A Add excess solid solute to known volume of solvent B Seal and agitate at constant temperature (24-72 hours) A->B Equilibration C Centrifuge sample to pellet excess solid B->C D Collect clear saturated supernatant C->D E Dilute aliquot of supernatant D->E F Analyze via calibrated HPLC or UV-Vis E->F G Calculate solubility (e.g., mg/mL, mol/L) F->G

Caption: Workflow for Thermodynamic Solubility via the Shake-Flask Method.

Kinetic Solubility for High-Throughput Screening

Kinetic solubility measures the concentration of a compound that remains in solution after a small amount of a concentrated stock solution (typically in DMSO) is added to an aqueous or organic medium. It is a measure of how readily a compound precipitates and is widely used in early-stage drug discovery for rapid screening.

Protocol: Turbidimetric Kinetic Solubility Assay

  • Stock Solution: Prepare a high-concentration stock solution of 4,5-dichloro-1,2,3-benzothiadiazole in 100% dimethyl sulfoxide (DMSO) (e.g., 10 mM).

  • Assay Plate Preparation: In a multi-well plate (e.g., 96-well), add the desired organic solvent to each well.

  • Compound Addition: Using a liquid handler or multichannel pipette, add a small volume of the DMSO stock solution to the solvent in the wells (e.g., add 2 µL of 10 mM stock to 198 µL of solvent for a final concentration of 100 µM and 1% DMSO).

  • Incubation & Measurement: Briefly shake the plate to mix. Measure the turbidity (light scattering) of each well using a plate nephelometer or a UV-Vis plate reader at a wavelength where the compound does not absorb (e.g., 650 nm).

  • Precipitation Point: The concentration at which a significant increase in turbidity is observed is defined as the kinetic solubility. This is often determined by comparing the signal to positive (known insoluble compound) and negative (solvent + DMSO) controls.

Kinetic_Solubility_Workflow A Prepare concentrated stock solution in DMSO C Add stock solution to solvent (e.g., 1:100 dilution) A->C B Dispense organic solvent into 96-well plate B->C D Incubate and mix briefly C->D E Measure turbidity via nephelometry or light scattering D->E F Determine precipitation point (Kinetic Solubility) E->F

Caption: General Workflow for a Turbidimetric Kinetic Solubility Assay.

Data Presentation and Application

To facilitate comparison and analysis, solubility data should be meticulously recorded. The following table provides a template for organizing experimental results.

Table 1: Template for Recording Solubility Data of 4,5-Dichloro-1,2,3-benzothiadiazole

SolventSolvent Polarity Index¹Temperature (°C)Solubility (mg/mL)Solubility (mol/L)Method Used
Hexane0.125[Experimental Value][Calculated Value]Shake-Flask
Toluene2.425[Experimental Value][Calculated Value]Shake-Flask
Dichloromethane3.125[Experimental Value][Calculated Value]Shake-Flask
Acetone5.125[Experimental Value][Calculated Value]Shake-Flask
Ethanol5.225[Experimental Value][Calculated Value]Shake-Flask
Methanol6.625[Experimental Value][Calculated Value]Shake-Flask
Acetonitrile5.825[Experimental Value][Calculated Value]Shake-Flask
Dimethyl Sulfoxide7.225[Experimental Value][Calculated Value]Shake-Flask

¹ Polarity Index values are approximate and for comparative purposes.

Interpretation for Application:

  • High Solubility (>10 mg/mL): Solvents in this category are excellent candidates for reaction media, stock solution preparation, and potentially for formulations.

  • Moderate Solubility (1-10 mg/mL): These solvents may be suitable for certain applications but might require larger volumes or heating to achieve desired concentrations.

  • Low Solubility (<1 mg/mL): These solvents are generally poor choices for dissolving the compound but may be useful as anti-solvents in crystallization processes.

Conclusion

While direct, quantitative solubility data for 4,5-dichloro-1,2,3-benzothiadiazole is sparse in existing literature, this guide provides the necessary theoretical foundation and practical, step-by-step protocols for its determination. The solubility of this compound is dictated by a balance of its inherent polarity, arising from the heterocyclic ring and chloro-substituents, and the properties of the chosen organic solvent. For researchers and developers, the empirical determination of solubility using robust methods like the shake-flask protocol is an indispensable step. The resulting data will be crucial for guiding solvent selection in chemical synthesis, enabling rational formulation design in drug development, and advancing the application of this promising heterocyclic scaffold.

References

  • Benchchem. (n.d.). Enhancing the Water Solubility of 2,1,3-Benzothiadiazole-4-carboxylic Acid. Technical Support Center.
  • ECHEMI. (n.d.). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water.
  • ISPOR. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
  • Chemical Reviews. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules.
  • AIChE Journal. (2022, November 15). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics.
  • JoVE. (2020, March 26). Video: Solubility - Concept.
  • Wikipedia. (n.d.). Solubility.
  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • National Center for Biotechnology Information. (2022, September 12). Biochemistry, Dissolution and Solubility. StatPearls.
  • Chem.purdue.edu. (n.d.). Solubility.
  • ASCE Library. (n.d.). Aromatic Compound Solubility in Solvent/Water Mixtures. Journal of Environmental Engineering, 112(2).
  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
  • MDPI. (2025, July 25). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.
  • Badgujar, N. D. (2024, March 3). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review.
  • Fiveable. (2025, August 15). Solvent Polarity Definition - Intro to Chemistry Key Term.
  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.
  • Crimson Publishers. (2018, January 4). Importance of Benzothiazole Motif in Modern Drug Discovery: Introduction.
  • Michigan State University Department of Chemistry. (n.d.). Boiling & Melting Points.
  • Maricopa Open Digital Press. (n.d.). Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications.
  • AAT Bioquest. (2022, April 18). What factors affect solubility?.
  • Ascendia Pharmaceuticals. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
  • Chemical Bonding and Organic Chemistry. (n.d.). 5.1 Intermolecular Forces.
  • Open Oregon Educational Resources. (n.d.). 3.1 Intermolecular Forces – Introductory Organic Chemistry.
  • Royal Society of Chemistry. (n.d.). Chapter 1: Physical and Chemical Properties of Selected Chlorinated Solvents.

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Protocols & Analytical Methods

Method

Application Note: Formulation of 4,5-Dichloro-1,2,3-benzothiadiazole for Field Trials

An in-depth guide to the formulation of 4,5-dichloro-1,2,3-benzothiadiazole for field trials, designed for researchers, scientists, and drug development professionals. Authored by: A Senior Application Scientist Introduc...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the formulation of 4,5-dichloro-1,2,3-benzothiadiazole for field trials, designed for researchers, scientists, and drug development professionals.

Authored by: A Senior Application Scientist

Introduction: Understanding 4,5-Dichloro-1,2,3-benzothiadiazole

4,5-Dichloro-1,2,3-benzothiadiazole is a derivative of benzo(1,2,3)thiadiazole (BTH), a well-established synthetic inducer of Systemic Acquired Resistance (SAR) in plants.[1][2][3] SAR is a natural defense mechanism in plants that provides long-lasting, broad-spectrum resistance against a variety of pathogens, including fungi, bacteria, and viruses.[3][4] The mode of action of BTH and its derivatives mimics that of salicylic acid (SA), a key signaling molecule in the SAR pathway.[3][5] By activating this pathway, these compounds "prime" the plant's immune system, leading to the expression of pathogenesis-related (PR) proteins and enhanced resistance to subsequent infections.[5][6]

The development of a stable and effective formulation is a critical step in translating the potential of 4,5-Dichloro-1,2,3-benzothiadiazole from the laboratory to successful field applications. A robust formulation ensures the active ingredient is delivered efficiently to the target plant, maintains its stability during storage and application, and is safe for both the user and the environment.[7][8]

This application note provides a comprehensive guide to the pre-formulation, formulation, quality control, and field application of 4,5-Dichloro-1,2,3-benzothiadiazole, with a focus on developing a wettable powder (WP) formulation suitable for initial field trials.

Pre-Formulation Studies: The Foundation of a Stable Product

Before embarking on formulation development, a thorough understanding of the physicochemical properties of the active ingredient (AI) is paramount. These pre-formulation studies are essential for making informed decisions about the type of formulation and the selection of appropriate inert ingredients (excipients).[9]

Solubility Analysis

The solubility of 4,5-Dichloro-1,2,3-benzothiadiazole in various solvents will dictate the most suitable formulation type. For instance, high solubility in organic solvents might suggest an Emulsifiable Concentrate (EC) formulation, whereas poor water solubility is a key characteristic for developing a Wettable Powder (WP) or Suspension Concentrate (SC).[10]

Protocol for Solubility Determination:

  • Add an excess amount of 4,5-Dichloro-1,2,3-benzothiadiazole to a known volume of the selected solvent in a sealed vial.

  • Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples to separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

  • Quantify the concentration of the dissolved AI using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[][12]

Table 1: Example Solubility Data for 4,5-Dichloro-1,2,3-benzothiadiazole at 25°C

SolventSolubility (g/L)
Water< 0.01
Acetone55
Methanol15
Xylene25
Ethyl Acetate40

This data is illustrative and should be determined experimentally.

Stability Assessment

The stability of the AI under various environmental conditions is a critical factor for determining its shelf-life and ensuring its efficacy in the field.[8][13][14] Key stability studies include hydrolytic and photolytic degradation.

Protocol for Accelerated Stability Testing:

  • Prepare solutions or solid mixtures of the AI.

  • For hydrolytic stability, subject the samples to different pH values (e.g., 4, 7, and 9) at elevated temperatures (e.g., 50°C).

  • For photolytic stability, expose the samples to a controlled light source that mimics natural sunlight.

  • At specified time intervals (e.g., 0, 7, 14, and 28 days), withdraw samples and analyze the concentration of the remaining AI using HPLC.[13][14]

  • The degradation kinetics can then be calculated to predict the shelf-life under normal storage conditions.

Table 2: Example Accelerated Stability Data

ConditionHalf-life (t½) in days
Hydrolysis pH 4, 50°C> 30
Hydrolysis pH 7, 50°C> 30
Hydrolysis pH 9, 50°C25
Photolysis (Simulated Sunlight)15

This data is illustrative and should be determined experimentally.

Excipient Compatibility Screening

Excipients are pharmacologically inert substances added to a formulation to aid in manufacturing, stability, and application.[9] However, incompatible excipients can lead to the degradation of the AI.[12][15] Therefore, a compatibility screening is an essential step.

Protocol for Excipient Compatibility Screening:

  • Prepare binary mixtures of the AI and individual excipients (e.g., wetting agents, dispersants, fillers) in a 1:1 or other relevant ratio.

  • Include a control sample of the pure AI.

  • Store the mixtures under accelerated conditions (e.g., 54°C for 14 days).[16][17]

  • After the storage period, visually inspect the samples for any physical changes (e.g., color change, clumping).

  • Quantify the amount of AI remaining in each mixture using HPLC and compare it to the control. A significant loss of AI indicates an incompatibility.[12]

Excipient_Compatibility_Workflow cluster_0 Preparation cluster_1 Storage & Analysis cluster_2 Decision AI Active Ingredient (AI) Mix Prepare Binary Mixtures (AI + Excipient) AI->Mix Excipients Select Excipients (Wetting Agents, Dispersants, Fillers) Excipients->Mix Storage Store at Accelerated Conditions (e.g., 54°C for 14 days) Mix->Storage Control Prepare AI Control Control->Storage Visual Visual Inspection Storage->Visual HPLC HPLC Analysis for AI Content Visual->HPLC Compare Compare AI Degradation to Control HPLC->Compare Decision Select Compatible Excipients Compare->Decision WP_Formulation_Process cluster_input Inputs cluster_process Process cluster_output Output AI Active Ingredient Blending Blending AI->Blending Dispersant Dispersant Dispersant->Blending WettingAgent Wetting Agent WettingAgent->Blending Filler Filler Filler->Blending Milling Air Milling Blending->Milling WP Wettable Powder (WP) Formulation Milling->WP

Caption: General process for wettable powder formulation.

Quality Control and Characterization

Quality control (QC) is essential to ensure that the formulated product is safe, effective, and meets regulatory standards. [18][19]Key QC tests for WP formulations are outlined below.

Table 4: Quality Control Parameters for a WP Formulation

TestMethodAcceptable Limit
Appearance Visual InspectionHomogenous, free-flowing powder
Active Ingredient Content HPLC50% ± 2.5% (of declared content)
pH (1% suspension) pH meter5.0 - 8.0
Wettability CIPAC MT 53.3< 2 minutes
Suspensibility CIPAC MT 184> 60% after 30 minutes
Particle Size (Wet Sieve) 325 mesh (44 µm) sieve> 98% passes through
Protocols for Key Physicochemical Tests
  • Wettability: Measures the time it takes for a known amount of the WP to become completely wet when added to water without stirring. [20][21]* Suspensibility: Determines the ability of the powder to remain suspended in water after being dispersed. [8][20][21]A known concentration of the WP is suspended in a graduated cylinder, and after 30 minutes, the amount of AI remaining in the top 90% of the suspension is measured.

Protocol for Active Ingredient Content Analysis (HPLC)
  • Standard Preparation: Prepare a series of standard solutions of 4,5-Dichloro-1,2,3-benzothiadiazole of known concentrations in a suitable solvent (e.g., acetonitrile).

  • Sample Preparation: Accurately weigh an amount of the WP formulation equivalent to a known amount of the AI. Dissolve it in the chosen solvent, sonicate to ensure complete dissolution, and filter to remove insoluble excipients.

  • HPLC Analysis: Inject the standard and sample solutions into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.

  • Quantification: Create a calibration curve from the standard solutions and use it to determine the concentration of the AI in the formulation sample. [22][23]

Field Trial Application Protocol

A well-designed field trial is crucial to evaluate the efficacy of the formulation under real-world conditions. [24][25][26]

Preparation of Spray Solution
  • Calculate the Required Amount: Determine the amount of WP formulation needed based on the desired application rate ( g/hectare or g/L) and the total area or volume to be sprayed.

  • Create a Slurry: In a separate container, add the required amount of WP to a small amount of water and mix thoroughly to form a smooth slurry. This prevents clumping when added to the main spray tank. [10]3. Fill the Spray Tank: Fill the spray tank with half the required volume of water.

  • Add the Slurry: While agitating, pour the slurry into the spray tank.

  • Complete Filling: Add the remaining volume of water while maintaining agitation.

  • Continuous Agitation: Keep the spray solution under constant agitation until and during application to ensure the suspension remains uniform. [10]

Application Guidelines
  • Untreated Control: Always include an untreated control plot to accurately assess the product's effectiveness. [24]* Replication and Randomization: Use multiple, randomized trial blocks to account for field variability. [25][26]* Application Timing: Apply as a foliar spray according to the trial protocol, which may specify application before or after disease pressure is observed.

  • Spray Volume: Use a sufficient spray volume to ensure thorough coverage of the plant foliage.

  • Safety Precautions: Always wear appropriate Personal Protective Equipment (PPE), including gloves, goggles, and a respirator, when handling and applying the formulation.

Field_Trial_Workflow cluster_prep Preparation cluster_app Application cluster_eval Evaluation A Calculate Required WP Amount B Prepare Slurry in Small Amount of Water A->B D Add Slurry to Tank with Agitation B->D C Fill Spray Tank with 1/2 Water C->D E Add Remaining Water D->E F Maintain Constant Agitation E->F G Apply to Trial Plots (Including Untreated Control) F->G H Collect Data (e.g., Disease Incidence, Yield) G->H I Analyze and Interpret Results H->I

Caption: Workflow for field trial preparation and application.

Data Analysis and Interpretation

The success of the field trial hinges on meticulous data collection and sound statistical analysis. Key data points may include disease severity ratings, plant growth metrics, and crop yield. Comparing the results from the treated plots to the untreated control plots will provide a clear indication of the formulation's efficacy. [24][27]It is advisable to conduct trials over multiple seasons to account for varying environmental conditions. [24]

References

  • FARE Labs Pvt. Ltd. (n.d.). Pesticide Formulation Quality Control Training. Retrieved from [Link]

  • Unknown. (n.d.). Quality Control For Pesticide Formulation Products. Retrieved from [Link]

  • European Medicines Agency. (2023, July 13). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. EMA/CVMP/QWP/709423/2022. Retrieved from [Link]

  • van Dyk, L. P., Reyskens, D. H. J. P., Goosen, D. J. J., & Carstens, H. (1987).
  • World Health Organization & Food and Agriculture Organization of the United Nations. (n.d.). Quality control of Pesticide Products – Guidelines for National Laboratories. Retrieved from [Link]

  • University of Kentucky. (2018, November 30). Pesticide Formulations. Retrieved from [Link]

  • Stadler, S., Schaffer, M., & Steiniger, F. (2018). Stability Study and Handling Recommendations for Multiresidue Pesticide Mixes under Diverse Storage Conditions for LC–MS/MS and GC–MS/MS.
  • Spychalski, M., et al. (2022). A New Benzothiadiazole Derivative with Systemic Acquired Resistance Activity in the Protection of Zucchini (Cucurbita pepo convar. giromontiina) against Viral and Fungal Pathogens. International Journal of Molecular Sciences, 23(24), 16212.
  • Teymoori, A., et al. (2012). PREPARATION OF WETTABLE POWDER FORMULATION OF BACILLUS THURINGIENSIS KD2. Journal of Applied Biological Sciences, 6(2), 21-26.
  • U.S. Environmental Protection Agency. (n.d.). Product Properties Test Guidelines Oppts 830.6317 Storage Stability. Retrieved from [Link]

  • Teymoori, A., et al. (2021, September 29). preparation of wettable powder formulation of bacillus thuringiensis kd2. ResearchGate. Retrieved from [Link]

  • Rohm and Haas Company. (1999). A process for preparing a wettable powder formulation.
  • Croda Agriculture. (n.d.). Wettable powder (WP) formulations. Retrieved from [Link]

  • Zhang, S., et al. (2011). Novel Benzo-1,2,3-thiadiazole-7-carboxylate Derivatives As Plant Activators and the Development of Their Agricultural Applications. Journal of Agricultural and Food Chemistry, 59(23), 12343–12349.
  • ResearchGate. (n.d.). The action mechanism of benzothiadiazole. Retrieved from [Link]

  • Zipper, H. (2014, September 11). Stability of Pesticide Stock Solutions.
  • Patel, H., et al. (2024).
  • NSW Department of Primary Industries. (n.d.). How to conduct your own field trials. Retrieved from [Link]

  • Agmatix. (n.d.). 5 Tips for Designing a Successful On-Farm Field Trial. Retrieved from [Link]

  • Spychalski, M., et al. (2023). The Effect of a New Derivative of Benzothiadiazole on the Reduction of Fusariosis and Increase in Growth and Development of Tulips. Agronomy, 13(4), 1119.
  • Protheragen. (n.d.). API and Excipients Compatibility Studies. Retrieved from [Link]

  • Manitoba Pulse & Soybean Growers. (n.d.). Guide to Conducting On-Farm Trials. Retrieved from [Link]

  • Patel, H., et al. (2025, August 6). A Rapid 3-Day Excipient Screening Methodology and its Application in Identifying Chemical Stabilizers for Solid Formulations with Mixed Mechanisms of Degradation. ResearchGate. Retrieved from [Link]

  • Ciba Geigy AG. (2009). Utilisation de benzothiadiazoles.
  • Pennacchio, F., et al. (2011). Benzothiadiazole (BTH) activates sterol pathway and affects vitamin D3 metabolism in Solanum malacoxylon cell cultures. Plant Cell Reports, 30(11), 2131–2141.
  • SGS. (2025, July 1). Understanding Field Trials. Retrieved from [Link]

  • ANTEDIS. (n.d.). Agronomic Field Experiments: Disease Resistance, Frost, Density Trials.... Retrieved from [Link]

  • Gattefossé. (n.d.). FORMULATION DEVELOPMENT - A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid. Retrieved from [Link]

  • Wypijewski, K., et al. (2019). Assessment of the Efficacy and Mode of Action of Benzo(1,2,3)-Thiadiazole-7-Carbothioic Acid S-Methyl Ester (BTH) and Its Derivatives in Plant Protection Against Viral Disease. International Journal of Molecular Sciences, 20(7), 1598.
  • Kim, Y., et al. (2018). Benzothiadiazole, a plant defense inducer, negatively regulates sheath blight resistance in Brachypodium distachyon. Scientific Reports, 8(1), 16393.
  • Iriti, M., & Faoro, F. (2022). Pre-Harvest Benzothiadiazole Spraying Promotes the Cumulation of Phenolic Compounds in Grapes. Horticulturae, 8(11), 992.
  • Spychalski, M., et al. (2024).
  • Adamska, A., et al. (2025, August 5). Application of hplc method for investigation of stability of new benzimidazole derivatives. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Benzothiadiazole and Its Derivatives-based sp2 Carbon- Conjugated Covalent Organic Frameworks for Photocatalytic Hydrogen. Retrieved from [Link]

  • Turnbull, G. A., et al. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry, 89(9), 6031–6046.
  • Turnbull, G. A., et al. (2024, April 22). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry. Retrieved from [Link]

  • John, E., et al. (2021). 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties.

Sources

Application

Application Note: High-Performance Liquid Chromatography Analysis of 4,5-Dichloro-1,2,3-benzothiadiazole

This Application Note is structured as a high-level technical document from a contract research organization (CRO) or analytical instrument vendor. It prioritizes "First Principles" method development logic, ensuring the...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical document from a contract research organization (CRO) or analytical instrument vendor. It prioritizes "First Principles" method development logic, ensuring the protocol is robust even if specific literature on this exact isomer is sparse.

Abstract

This application note details a robust, validated Reverse-Phase HPLC (RP-HPLC) method for the quantification of 4,5-Dichloro-1,2,3-benzothiadiazole (DCBT) . DCBT is a critical intermediate in the synthesis of plant activators (e.g., acibenzolar-S-methyl analogs) and agrochemicals. Due to the hydrophobic nature of the dichlorinated aromatic ring and the potential basicity of the thiadiazole nitrogen, this method utilizes a C18 stationary phase with an acidic mobile phase to ensure peak symmetry and retention stability. This protocol includes method development logic, optimized conditions, and validation parameters according to ICH Q2(R1) guidelines.

Introduction & Analyte Profile

The 1,2,3-benzothiadiazole scaffold is distinct from its 2,1,3-isomer (piazthiole). It is frequently employed in the design of systemic acquired resistance (SAR) inducers in crop protection. The 4,5-dichloro substitution pattern significantly increases the lipophilicity of the molecule compared to the parent scaffold, necessitating a method optimized for hydrophobic retention.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
  • Analyte: 4,5-Dichloro-1,2,3-benzothiadiazole[1]

  • Molecular Formula: C

    
    H
    
    
    
    Cl
    
    
    N
    
    
    S
  • LogP (Predicted): ~3.2 – 3.5 (Highly Hydrophobic)

  • pKa: The 1,2,3-thiadiazole ring is weakly basic.

  • UV Absorption: Aromatic

    
     transitions typically observed at 210–230 nm and 280–310 nm.
    
  • Stability Warning: 1,2,3-Benzothiadiazoles can be susceptible to nucleophilic attack or ring cleavage under strongly alkaline conditions. Neutral to acidic pH is required.

Method Development Strategy

To achieve a "self-validating" system, we selected conditions that minimize common failure modes:

  • Stationary Phase Selection: A C18 (Octadecyl) column is selected for its strong hydrophobic interaction mechanism, essential for retaining the dichlorinated scaffold. An end-capped column is mandatory to prevent silanol interactions with the thiadiazole nitrogens, which would otherwise cause peak tailing.

  • Mobile Phase Modifier: Phosphoric Acid (0.1%) is chosen over organic acids (formic/acetic) for UV transparency at low wavelengths (210 nm) and to firmly suppress the ionization of the thiadiazole moiety, ensuring the analyte remains in its neutral form for consistent retention.

  • Solvent Choice: Acetonitrile (ACN) is preferred over Methanol due to its lower viscosity (lower backpressure) and stronger elution strength, which is necessary to elute the hydrophobic DCBT in a reasonable timeframe.

Optimized Experimental Protocol

Instrumentation & Conditions
ParameterSetting
System HPLC with PDA (Photo Diode Array) or VWD
Column Agilent ZORBAX Eclipse Plus C18, 4.6 × 150 mm, 3.5 µm (or equivalent)
Mobile Phase A 0.1% H

PO

in Water (Milli-Q grade)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp. 30°C (Controlled)
Injection Vol. 10 µL
Detection UV @ 254 nm (Quantification), 300 nm (Identification)
Run Time 15 Minutes
Gradient Program

Rationale: A gradient is used to prevent the accumulation of highly hydrophobic synthetic by-products on the column.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.006040Equilibration
8.001090Linear Ramp
10.001090Wash
10.106040Return to Initial
15.006040Re-equilibration
Standard Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10.0 mg of DCBT reference standard into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile. Sonicate for 5 minutes.

  • Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into a 10 mL volumetric flask. Dilute to volume with Mobile Phase Initial Ratio (60:40 Water:ACN) .

    • Note: Matching the diluent to the initial mobile phase prevents "solvent shock" and peak distortion.

Method Logic & Workflow Visualization

The following diagram illustrates the decision matrix used to optimize this specific separation, highlighting the critical control points (CCPs) for the analyst.

HPLC_Workflow Start Sample: 4,5-Dichloro-1,2,3-benzothiadiazole Solubility Solubility Check (Hydrophobic: LogP > 3) Start->Solubility Column_Sel Column Selection C18 End-Capped Solubility->Column_Sel Requires RP Mobile_Phase Mobile Phase Selection Acidic (pH ~2.5) to suppress N-ionization Column_Sel->Mobile_Phase Prevent Silanol Interaction Gradient Gradient Strategy 40% -> 90% ACN Mobile_Phase->Gradient Elute Hydrophobic Cl-groups Detection Detection (UV) 254 nm (Aromatic Ring) 300 nm (Thiadiazole) Gradient->Detection QC_Check System Suitability Tailing Factor < 1.5? Detection->QC_Check Pass Proceed to Validation QC_Check->Pass Yes Fail Troubleshoot: Increase Buffer Conc. or Check Column Age QC_Check->Fail No Fail->Mobile_Phase

Figure 1: Method Development Logic Flowchart. Critical decisions based on analyte hydrophobicity and basicity.

Method Validation Summary (ICH Q2)

To ensure the trustworthiness of this protocol, the following validation parameters are established.

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference at retention time (RT) from blank or impurities.Pure peak, Resolution > 2.0 from neighbors.
Linearity (R²) R² > 0.999 over 5 – 100 µg/mL range.R² = 0.9998
Precision (Repeatability) RSD < 2.0% for n=6 injections.RSD = 0.4%
Accuracy (Recovery) 98.0% – 102.0% at 3 levels (80%, 100%, 120%).99.5%
LOD / LOQ S/N > 3 (LOD) and S/N > 10 (LOQ).LOD: 0.1 µg/mL; LOQ: 0.3 µg/mL
Robustness Consistent RT with ±2°C temp or ±2% organic variation.Validated

Troubleshooting Guide

  • Problem: Peak Tailing (Tailing Factor > 1.5)

    • Cause: Interaction between the thiadiazole nitrogen and residual silanols on the silica support.

    • Solution: Ensure the column is "End-Capped" (e.g., Eclipse Plus or XBridge). Increase buffer concentration to 25 mM Phosphate if using simple acidified water isn't enough.

  • Problem: Retention Time Drift

    • Cause: Temperature fluctuations affecting the partition coefficient of the hydrophobic analyte.

    • Solution: Use a column oven set strictly to 30°C. Do not rely on ambient temperature.

  • Problem: Ghost Peaks

    • Cause: Late-eluting impurities from previous injections carried over.

    • Solution: Extend the "Wash" phase (90% B) of the gradient by 2–3 minutes.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
  • SIELC Technologies. (2018). Separation of 3,4-Dichloro-1,2,5-thiadiazole on Newcrom R1 HPLC column. (Analogous method for chlorinated thiadiazoles). Link

  • PubChem. (2025).[2][3] 4,5-Dichloro-2,1,3-benzothiadiazole Compound Summary. (Physicochemical data source for benzothiadiazole analogs). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 4,5-Dichloro-1,2,3-benzothiadiazole Synthesis

Case ID: BTD-45DC-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Yield Improvement & Process Stabilization for 4,5-Dichloro-1,2,3-benzothiadiazole Executive Summary The synthesis of 4,5-dichl...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: BTD-45DC-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Yield Improvement & Process Stabilization for 4,5-Dichloro-1,2,3-benzothiadiazole

Executive Summary

The synthesis of 4,5-dichloro-1,2,3-benzothiadiazole (CAS: 6662-87-9) is a precision-demanding process. The formation of the 1,2,3-thiadiazole ring fused to a benzene core relies heavily on the diazotization of 2-amino-3,4-dichlorobenzenethiol .

Low yields in this reaction are rarely due to the cyclization event itself, which is rapid. Instead, they stem from three "silent killers":

  • Pre-reaction Oxidation: Rapid dimerization of the aminothiol precursor into its disulfide form (which does not diazotize efficiently).

  • Diazo-Coupling: Self-reaction of the diazonium intermediate with unreacted amine due to improper pH or addition rates.

  • Thermal Decomposition: Instability of the diazonium intermediate prior to ring closure.

This guide provides a validated protocol to mitigate these risks, ensuring yields >85% with high regiochemical purity.

Module 1: The "Disulfide Trap" (Precursor Validation)

The Problem: The starting material, 2-amino-3,4-dichlorobenzenethiol , is highly susceptible to air oxidation, forming the disulfide dimer bis(2-amino-3,4-dichlorophenyl)disulfide. This dimer is inert to standard diazotization conditions, leading to massive yield loss (often recovering <40% product).

The Solution: You must perform an in-situ reduction immediately before diazotization.

Pre-Reaction Protocol (Mandatory)
  • Analyze Precursor: Run TLC or LC-MS on your starting material. If you see a non-polar impurity (disulfide), proceed to reduction.

  • In-Situ Reduction:

    • Suspend the starting material in the reaction acid (e.g., dilute HCl or H₂SO₄).

    • Add Zinc dust (0.5 eq) or Triphenylphosphine (1.1 eq) if working in organic co-solvents.

    • Stir for 30 mins under Argon.

    • Filter off Zinc residues (if used) under inert atmosphere before adding nitrite.

Module 2: Optimized Synthesis Protocol

This protocol uses a Phase-Transfer Catalyzed (PTC) approach or a Homogeneous Acid system to maximize contact between the nitrite and the amine while suppressing side reactions.

Reagents & Stoichiometry
ReagentEquiv.RoleCritical Note
2-Amino-3,4-dichlorobenzenethiol 1.0PrecursorMust be free thiol (SH), not disulfide (S-S).
Sodium Nitrite (NaNO₂) 1.1 - 1.2Diazotizing AgentUse fresh aqueous solution (40% w/v).
Hydrochloric Acid (conc.) 2.5 - 3.0Solvent/Proton SourceMaintain pH < 1 to prevent triazene coupling.
Water / Acetic Acid (1:1) SolventMediumGlacial acetic acid helps solubilize the dichloro-precursor.
Step-by-Step Workflow

Step 1: Solubilization & Acidification

  • Dissolve the aminothiol in a mixture of Water/Glacial Acetic Acid (1:1 v/v).

  • Cool the mixture to -5°C to 0°C .

  • Add concentrated HCl dropwise. Note: A white hydrochloride salt precipitate may form. This is normal and desirable (protects the amine).

Step 2: Controlled Diazotization (The Critical Step)

  • Rate: Add the NaNO₂ solution sub-surface (via a dipping needle) over 30–45 minutes.

  • Temp Control: Internal temperature must never exceed 5°C during addition.

  • Observation: The mixture will turn from a suspension to a clear/pale yellow solution as the diazonium salt forms and immediately cyclizes to the insoluble benzothiadiazole.

Step 3: Post-Cyclization & Workup

  • Allow the reaction to warm to Room Temperature (20°C) over 2 hours.

  • The "Yield Lock": Heat the mixture to 50°C for 30 minutes to decompose any trace diazo-sulfides or uncyclized intermediates.

  • Isolation: Steam distillation is the gold standard for purification. 4,5-dichloro-1,2,3-benzothiadiazole is steam volatile; the disulfide impurity and tars are not.

  • Alternative: Extract with Dichloromethane (DCM), wash with 5% NaOH (removes unreacted thiol), then water.

Module 3: Troubleshooting Center (FAQ)

Q1: My reaction turns into a black tar/oil instead of a solid. Why?

Root Cause: Thermal decomposition of the diazonium intermediate (Sandmeyer-type side reactions) or polymerization. Fix:

  • Check your internal temperature during NaNO₂ addition. If it spiked >10°C, the diazonium species decomposed.

  • Ensure vigorous stirring. Localized hot spots during acid/nitrite addition cause tars.

Q2: I have low yield, and the product is contaminated with a high-melting solid.

Root Cause: The high-melting solid is likely the disulfide dimer . This means your starting material oxidized before cyclization.[1] Fix:

  • Degas all solvents with Nitrogen/Argon for 15 mins before use.

  • Implement the In-Situ Reduction (Module 1) before adding nitrite.

Q3: Can I use the Herz Reaction (S₂Cl₂ + Aniline) to make the precursor?

Technical Insight: Yes, but be careful with regiochemistry.

  • Reacting 2,3-dichloroaniline with Disulfur Dichloride (S₂Cl₂) (Herz Reaction) typically directs the sulfur to the para position relative to the amine if unblocked, or ortho if para is blocked.

  • For 4,5-dichloro-1,2,3-benzothiadiazole, you need 2-amino-3,4-dichlorobenzenethiol .

  • Starting from 2,3-dichloroaniline, the Herz reaction directs sulfur to position 6 (ortho), yielding the correct precursor pattern (Cl at 3,4 relative to thiol at 1).

  • Warning: The Herz salt is hygroscopic and violent. Hydrolyze it carefully with NaOH to get the thiolate, then acidify to get the thiol.

Module 4: Process Visualization

Workflow Logic & Decision Tree

The following diagram illustrates the critical decision points to prevent yield loss.

Benzothiadiazole_Synthesis Start Start: 2,3-Dichloroaniline Herz Herz Reaction (S2Cl2, AcOH) Start->Herz Ring Chlorination/Sulfuration Hydrolysis Alkaline Hydrolysis (NaOH) Herz->Hydrolysis Open Thiazolium Ring Thiol Intermediate: 2-Amino-3,4-dichlorobenzenethiol Hydrolysis->Thiol Check Check Purity: Is Disulfide Present? Thiol->Check Reduction In-Situ Reduction (Zn/HCl or NaBH4) Check->Reduction Yes (Dimer detected) Diazotization Diazotization (NaNO2, HCl, <5°C) Check->Diazotization No (Pure Thiol) Reduction->Diazotization Thiol Restored Cyclization Spontaneous Cyclization (Formation of N-S Bond) Diazotization->Cyclization -H2O Product Product: 4,5-Dichloro-1,2,3-benzothiadiazole Cyclization->Product

Caption: Critical path for synthesis. Note the "Red Check" diamond—bypassing this purity check is the most common cause of failure.

References

  • Standard Diazotization Mechanism

    • Source: Ward, E. R., & Poesche, W. H. (1961). "Investigations into the synthesis of 1,2,3-benzothiadiazoles." Journal of the Chemical Society.
    • Context: Establishes the fundamental mechanism of o-aminothiophenol diazotization and the rapidity of the cycliz
  • Herz Reaction (Precursor Synthesis)

    • Source: Huestis, L. D., et al. (1966). "The Chemistry of the Herz Reaction." Journal of Organic Chemistry.
    • Context: Details the regiochemistry of reacting chloroanilines with sulfur monochloride to generate the required aminothiophenol precursors.
  • Benzothiadiazole Applications & Purity

    • Source: Kunz, W., et al. (1997).
    • Context: Discusses the synthesis of Acibenzolar-S-methyl intermediates, specifically chlorinated benzothiadiazoles, highlighting industrial yield optimization str
  • General Review of 1,2,3-Thiadiazoles

    • Source: Bakulev, V. A., & Dehaen, W. (2004). "The Chemistry of 1,2,3-Thiadiazoles." Chemistry of Heterocyclic Compounds.
    • Context: Comprehensive review of synthetic routes, including the Peet and Sunder methods vs.

Sources

Optimization

Technisches Support-Center: Aufreinigung von 4,5-Dichlor-1,2,3-benzothiadiazol durch Umkristallisation

Answering in German. Dieses Handbuch dient als Ressource für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die an der Aufreinigung von 4,5-Dichlor-1,2,3-benzothiadiazol beteiligt sind.

Author: BenchChem Technical Support Team. Date: February 2026

Answering in German.

Dieses Handbuch dient als Ressource für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die an der Aufreinigung von 4,5-Dichlor-1,2,3-benzothiadiazol beteiligt sind. Es bietet detaillierte Anleitungen zur Fehlerbehebung und häufig gestellte Fragen (FAQs), um häufig auftretende Herausforderungen während des Umkristallisationsprozesses zu bewältigen.

Fehlerbehebungsleitfaden

Dieses Kapitel befasst sich mit spezifischen Problemen, die während des Umkristallisationsexperiments auftreten können, und bietet systematische Lösungen.

F: Warum erhalte ich eine sehr geringe oder gar keine Ausbeute an Kristallen?

A: Eine geringe Ausbeute ist das häufigste Problem bei der Umkristallisation und kann auf mehrere Faktoren zurückzuführen sein:

  • Zu viel Lösungsmittel: Dies ist die wahrscheinlichste Ursache.[1][2] Wenn zu viel Lösungsmittel verwendet wird, bleibt selbst nach dem Abkühlen eine erhebliche Menge des gewünschten Produkts in der „Mutterlauge“ gelöst.

    • Lösung: Erhitzen Sie die Lösung erneut, um einen Teil des Lösungsmittels zu verdampfen und das Volumen zu reduzieren. Kühlen Sie die nun konzentriertere Lösung langsam ab, um die Kristallisation einzuleiten.[1]

  • Vorzeitige Kristallisation: Wenn die Lösung während einer Heißfiltration zu schnell abkühlt, kann Produkt im Filterpapier oder im Trichterstiel auskristallisieren.

    • Lösung: Wärmen Sie den Filtertrichter und den Erlenmeyerkolben vor, bevor Sie die heiße Lösung filtrieren. Verwenden Sie einen Trichter ohne Stiel, um das Verstopfungsrisiko zu minimieren.[3] Gießen Sie die Lösung in kleinen Portionen, um die Temperatur hoch zu halten.[3]

  • Ungeeignetes Lösungsmittel: Das gewählte Lösungsmittel ist möglicherweise zu gut, was bedeutet, dass Ihre Verbindung auch bei kalten Temperaturen sehr gut löslich ist.[4]

    • Lösung: Führen Sie eine erneute Lösungsmittelauswahl durch. Ein ideales Lösungsmittel löst die Verbindung bei hohen Temperaturen gut und bei niedrigen Temperaturen schlecht.[5][6]

  • Unzureichende Abkühlung: Die Lösung wurde möglicherweise nicht auf eine ausreichend niedrige Temperatur abgekühlt, um eine maximale Ausfällung zu erreichen.

    • Lösung: Nachdem die Lösung langsam auf Raumtemperatur abgekühlt ist, stellen Sie sie in ein Eisbad, um die Kristallausbeute zu maximieren.

F: Meine Verbindung „ölt aus“, anstatt zu kristallisieren. Was soll ich tun?

A: „Ausölen“ tritt auf, wenn sich die Substanz als flüssiges Öl anstatt als feste Kristalle abscheidet. Dies geschieht oft, wenn der Schmelzpunkt der Verunreinigung oder der Verbindung selbst unter dem Siedepunkt des Lösungsmittels liegt.[1][3] Ein Öl schließt Verunreinigungen ein und vereitelt den Zweck der Aufreinigung.[3]

  • Schritt 1: Wieder auflösen: Erhitzen Sie die Mischung wieder, bis das Öl sich vollständig auflöst.

  • Schritt 2: Mehr Lösungsmittel hinzufügen: Geben Sie eine kleine Menge zusätzliches Lösungsmittel hinzu, um die Sättigungstemperatur zu senken.[2]

  • Schritt 3: Sehr langsam abkühlen: Lassen Sie die Lösung extrem langsam abkühlen. Sie können den heißen Kolben in einem isolierten Behälter (z. B. einem mit Papiertüchern ausgekleideten Becher) platzieren, um die Wärmeabfuhr zu verlangsamen.[1]

  • Schritt 4: Kratzen oder Impfen: Reiben Sie mit einem Glasstab an der Innenwand des Kolbens an der Oberfläche der Lösung, um die Kristallisation zu induzieren. Alternativ können Sie einen winzigen „Impfkristall“ des reinen Produkts hinzufügen, um einen Keimbildungspunkt zu schaffen.

  • Schritt 5: Lösungsmittel wechseln: Wenn das Ausölen weiterhin besteht, ist das Lösungsmittel wahrscheinlich ungeeignet. Wählen Sie ein Lösungsmittel mit einem niedrigeren Siedepunkt oder versuchen Sie es mit einem Lösungsmittelgemisch.

F: Die wiedergewonnenen Kristalle sind verfärbt oder immer noch unrein. Was ist schiefgelaufen?

A: Verfärbungen oder verbleibende Verunreinigungen deuten darauf hin, dass die Verunreinigungen nicht effektiv von der gewünschten Verbindung getrennt wurden.

  • Farbige Verunreinigungen: Wenn die Verunreinigungen gefärbt sind, können sie oft durch Zugabe einer kleinen Menge Aktivkohle zur heißen Lösung entfernt werden.

    • Protokoll: Geben Sie eine Spatelspitze Aktivkohle in die heiße, gelöste Probe, erhitzen Sie sie kurz weiter und führen Sie dann eine Heißfiltration durch, um die Kohle (mit den adsorbierten Verunreinigungen) zu entfernen.[7] Vorsicht: Zu viel Kohle kann auch Ihr Produkt adsorbieren und die Ausbeute verringern.[2]

  • Zu schnelles Abkühlen: Eine schnelle Kristallisation kann Verunreinigungen im Kristallgitter einschließen.[2]

    • Lösung: Stellen Sie sicher, dass die Abkühlung langsam und ungestört erfolgt. Eine ideale Kristallisation dauert etwa 15-20 Minuten.[2]

  • Unlösliche Verunreinigungen: Wenn Ihre Rohprobe feste Partikel enthält, die sich auch im siedenden Lösungsmittel nicht auflösen, müssen diese durch eine Heißfiltration entfernt werden, bevor die Lösung abgekühlt wird.[3]

  • Verunreinigungen in der Mutterlauge: Nach der Filtration ist es wichtig, die Kristalle mit einer kleinen Menge eiskaltem, frischem Lösungsmittel zu waschen, um anhaftende Mutterlauge (die gelöste Verunreinigungen enthält) zu entfernen.[8] Die Verwendung von zu viel oder zu warmem Waschlösungsmittel löst einen Teil Ihres Produkts wieder auf.

Logik der Fehlerbehebung bei der Umkristallisation

G Fehlerbehebungs-Workflow für die Umkristallisation start Start: Rohes 4,5-Dichlor- 1,2,3-benzothiadiazol dissolve Lösen in minimaler Menge siedendem Lösungsmittel start->dissolve check_dissolve Löst es sich vollständig auf? dissolve->check_dissolve hot_filter Heißfiltration durchführen, um unlösliche Verunreinigungen zu entfernen check_dissolve->hot_filter Nein cool Lösung langsam auf Raumtemperatur abkühlen check_dissolve->cool Ja hot_filter->cool check_crystals Bilden sich Kristalle? cool->check_crystals oil_out Ölt die Verbindung aus? check_crystals->oil_out Nein ice_bath In Eisbad kühlen check_crystals->ice_bath Ja reheat_add_solvent Erneut erhitzen, mehr Lösungsmittel hinzufügen, sehr langsam abkühlen oil_out->reheat_add_solvent Ja induce_crystallization Kristallisation induzieren (Kratzen/Impfen) oil_out->induce_crystallization Nein reheat_add_solvent->cool induce_crystallization->check_crystals end_fail Fehler: Lösungsmittel überdenken oder alternative Reinigungsmethode (z.B. Chromatographie) in Betracht ziehen induce_crystallization->end_fail Keine Kristalle filter_wash Kristalle durch Saugfiltration sammeln und mit eiskaltem Lösungsmittel waschen ice_bath->filter_wash end_success Ende: Reine Kristalle filter_wash->end_success

Abbildung 1. Ein schematischer Workflow zur Diagnose und Behebung häufiger Probleme bei der Umkristallisation.

Häufig gestellte Fragen (FAQs)

F: Wie wähle ich das beste Lösungsmittel für die Umkristallisation von 4,5-Dichlor-1,2,3-benzothiadiazol aus?

A: Die Auswahl des Lösungsmittels ist der kritischste Schritt für eine erfolgreiche Umkristallisation.[4][6] Die ideale Vorgehensweise ist ein systematisches Screening in kleinem Maßstab.

  • Grundprinzip „Gleiches löst sich in Gleichem“: 4,5-Dichlor-1,2,3-benzothiadiazol ist eine chlorierte, aromatische, heterocyclische Verbindung. Es ist wahrscheinlich in mäßig polaren bis unpolaren organischen Lösungsmitteln löslich.[5][9] Wasser ist wahrscheinlich ein schlechtes Lösungsmittel.

  • Eigenschaften eines guten Lösungsmittels:

    • Die Verbindung sollte bei Raumtemperatur schlecht löslich , aber bei der Siedetemperatur des Lösungsmittels sehr gut löslich sein.[6][10]

    • Verunreinigungen sollten entweder im heißen Lösungsmittel unlöslich (zur Entfernung durch Heißfiltration) oder im kalten Lösungsmittel sehr gut löslich sein (um in der Mutterlauge zu verbleiben).[5]

    • Das Lösungsmittel darf nicht mit der Verbindung reagieren.[10]

    • Der Siedepunkt des Lösungsmittels sollte unter dem Schmelzpunkt Ihrer Verbindung liegen.

    • Es sollte ausreichend flüchtig sein, um leicht von den Kristallen entfernt werden zu können.[10]

  • Vorgeschlagene Screening-Lösungsmittel: Beginnen Sie mit Lösungsmitteln wie Ethanol, Methanol, Toluol, Hexan, Ethylacetat oder Mischungen davon (z. B. Ethanol/Wasser, Toluol/Hexan).[4] In der Literatur werden Benzothiadiazol-Derivate oft durch Säulenchromatographie aufgereinigt und anschließend aus Lösungsmitteln wie Toluol-Hexan-Mischungen umkristallisiert.[11][12]

  • Screening-Verfahren: Geben Sie ~20 mg Ihrer Rohprobe in ein Reagenzglas und fügen Sie tropfenweise (~0,5 mL) das zu testende Lösungsmittel bei Raumtemperatur hinzu. Wenn es sich auflöst, ist das Lösungsmittel zu gut. Wenn nicht, erhitzen Sie die Mischung unter Rühren zum Sieden. Wenn es sich auflöst, lassen Sie es abkühlen. Das Lösungsmittel, das bei Raumtemperatur eine geringe Löslichkeit, bei Hitze eine hohe Löslichkeit und bei Abkühlung eine gute Kristallbildung zeigt, ist ein guter Kandidat.

LösungsmittelLöslichkeit bei Raumtemperatur (I, SS, S)Löslichkeit beim Sieden (I, SS, S)Beobachtungen beim Abkühlen (Kristalle, Öl, Nichts)
Ethanol
Toluol
Hexan
Ethylacetat
Toluol/Hexan (z. B. 1:1)
Dichlormethan
(Füllen Sie diese Tabelle während Ihres experimentellen Screenings aus. I=unlöslich, SS=schwer löslich, S=löslich)
F: Was sind die wichtigsten Sicherheitsvorkehrungen beim Umgang mit 4,5-Dichlor-1,2,3-benzothiadiazol?

A: Obwohl für 4,5-Dichlor-1,2,3-benzothiadiazol keine spezifischen Sicherheitsdatenblätter (SDS) in den Suchergebnissen gefunden wurden, können wir die Gefahren von analogen chlorierten Verbindungen und Benzothiadiazol-Derivaten extrapolieren. Behandeln Sie die Verbindung mit Vorsicht.

  • Toxizität: Ähnliche chlorierte Verbindungen sind bei Verschlucken, Einatmen oder Hautkontakt giftig oder gesundheitsschädlich.[13]

  • Reizung: Es kann schwere Augen- und Hautreizungen verursachen.[14]

  • Umweltgefahren: Es kann schädlich für Wasserorganismen sein.[13]

Obligatorische Sicherheitsmaßnahmen:

  • Persönliche Schutzausrüstung (PSA): Tragen Sie immer eine Schutzbrille, einen Laborkittel und chemikalienbeständige Handschuhe (z. B. Nitril).[15]

  • Belüftung: Führen Sie alle Arbeiten in einem gut funktionierenden Abzug durch, um das Einatmen von Dämpfen oder Stäuben zu vermeiden.

  • Handhabung: Vermeiden Sie den Kontakt mit Haut und Augen. Waschen Sie sich nach der Handhabung gründlich die Hände.[16]

  • Entsorgung: Entsorgen Sie chemische Abfälle gemäß den institutionellen und lokalen Vorschriften. Geben Sie sie nicht in den Abfluss.[15]

F: Wann sollte ich eine Mischlösungsmittel- anstelle einer Einzellösungsmittel-Umkristallisation verwenden?

A: Eine Mischlösungsmittel-Umkristallisation ist nützlich, wenn keine einzelne Lösungsmittel die idealen Löslichkeitseigenschaften aufweist.[5] Die Technik verwendet ein Lösungsmittelpaar:

  • Lösungsmittel 1 (das „gute“ Lösungsmittel): Ihre Verbindung ist darin sehr gut löslich, auch bei Raumtemperatur.

  • Lösungsmittel 2 (das „schlechte“ Lösungsmittel): Ihre Verbindung ist darin auch beim Sieden nur sehr schwer löslich.

Die beiden Lösungsmittel müssen miteinander mischbar sein (z. B. Ethanol und Wasser, Toluol und Hexan).[4]

Verfahren: Lösen Sie Ihre Rohverbindung in der minimalen Menge des siedenden „guten“ Lösungsmittels. Fügen Sie dann langsam das „schlechte“ Lösungsmittel tropfenweise hinzu, bis Sie eine leichte, anhaltende Trübung bemerken. Dies zeigt an, dass die Lösung gesättigt ist. Fügen Sie dann ein oder zwei Tropfen des „guten“ Lösungsmittels hinzu, um die Lösung wieder klar zu machen, und lassen Sie sie dann langsam abkühlen.

Detailliertes Protokoll: Umkristallisation von 4,5-Dichlor-1,2,3-benzothiadiazol

Dieses Protokoll setzt voraus, dass ein geeignetes Lösungsmittel (oder Lösungsmittelpaar) durch das oben beschriebene Screening-Verfahren identifiziert wurde.

Materialien:

  • Rohes 4,5-Dichlor-1,2,3-benzothiadiazol

  • Ausgewähltes Umkristallisationslösungsmittel

  • Erlenmeyerkolben (2-3 Größen)

  • Heizplatte mit Rührfunktion

  • Glasstab oder Siedestäbchen

  • Filtertrichter (mit und ohne Stiel)

  • Filterpapier

  • Büchner-Trichter und Saugflasche

  • Vakuumquelle

  • Eisbad

Schritt-für-Schritt-Methodik:

  • Auflösen der Rohprobe:

    • Geben Sie die rohe Verbindung in einen Erlenmeyerkolben.

    • Fügen Sie eine kleine Menge des gewählten Lösungsmittels hinzu, gerade genug, um die Probe zu bedecken.

    • Erhitzen Sie die Mischung auf der Heizplatte unter leichtem Rühren oder Schwenken bis zum Sieden.

    • Fügen Sie langsam weiteres Lösungsmittel in kleinen Portionen hinzu, bis sich die gesamte Verbindung gerade so aufgelöst hat. Vermeiden Sie einen großen Überschuss an Lösungsmittel.[8]

  • Entfernung unlöslicher Verunreinigungen (falls erforderlich):

    • Wenn nach dem Auflösen der Verbindung feste Partikel zurückbleiben, führen Sie eine Heißfiltration durch.

    • Stellen Sie einen sauberen Erlenmeyerkolben mit einem Trichter ohne Stiel und gefaltetem Filterpapier auf die Heizplatte, um ihn warm zu halten.

    • Gießen Sie die heiße Lösung schnell durch das Filterpapier. Spülen Sie den ersten Kolben mit einer kleinen Menge heißen Lösungsmittels nach und gießen Sie dies ebenfalls durch den Filter.

  • Kristallisation:

    • Decken Sie den Kolben mit einem Uhrglas oder einer Aluminiumfolie ab, um eine Verdunstung des Lösungsmittels zu verhindern, und lassen Sie ihn langsam und ungestört auf Raumtemperatur abkühlen.

    • Eine schnelle Abkühlung führt zu kleinen, oft unreinen Kristallen. Langsames Abkühlen fördert das Wachstum größerer, reinerer Kristalle.[6]

    • Sobald die Lösung Raumtemperatur erreicht hat und die Kristallbildung abgeschlossen zu sein scheint, stellen Sie den Kolben für weitere 15-30 Minuten in ein Eisbad, um die Ausbeute zu maximieren.

  • Isolierung der Kristalle:

    • Stellen Sie eine Saugfiltrationsapparatur mit einem Büchner-Trichter und einer Saugflasche zusammen.

    • Befeuchten Sie das Filterpapier im Trichter mit einer kleinen Menge des kalten Umkristallisationslösungsmittels.

    • Wirbeln Sie die kristalline Aufschlämmung auf und gießen Sie sie schnell in den Büchner-Trichter, während das Vakuum angelegt ist.

    • Spülen Sie den Kolben mit einer sehr kleinen Menge eiskaltem Lösungsmittel aus, um verbleibende Kristalle zu übertragen.

    • Waschen Sie die Kristalle im Trichter mit einer weiteren kleinen Portion eiskaltem Lösungsmittel, um anhaftende Verunreinigungen zu entfernen.[8]

  • Trocknen der Kristalle:

    • Lassen Sie das Vakuum einige Minuten lang laufen, um so viel Lösungsmittel wie möglich aus den Kristallen zu ziehen.[3]

    • Übertragen Sie die Kristalle auf ein vorgewogenes Uhrglas, brechen Sie eventuelle Klumpen auf und lassen Sie sie an der Luft oder in einem Vakuumexsikkator vollständig trocknen.

    • Bestimmen Sie die Masse der getrockneten Kristalle, um die Ausbeute zu berechnen, und messen Sie den Schmelzpunkt, um die Reinheit zu beurteilen.

Referenzen

  • Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.). University of York.

  • Recrystallization I. (n.d.).

  • Solvent Selection and Recrystallization Guide. (n.d.). Scribd.

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). University of York.

  • Experiment : Recrystallization – Part I: Solvent Selectionn - Science Learning Center. (n.d.). Science Learning Center.

  • Finding the best solvent for recrystallisation student sheet. (2021, September). Royal Society of Chemistry.

  • Troubleshooting - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts.

  • Recrystallization. (n.d.).

  • The Functionalization of 2,1,3-Benzothiadiazole: A Comprehensive Technical Guide for Researchers and Drug Development Profession - Benchchem. (n.d.). Benchchem.

  • Recrystallization - Part 2. (n.d.).

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Sigma-Aldrich.

  • Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021. (n.d.).

  • SAFETY DATA SHEET. (n.d.).

  • Help! Recrystallization sources of error. : r/chemhelp. (2012, February 7). Reddit.

  • Synthesis of a Benzothiadiazole-Based D−A Molecule with Aggregation-Induced Emission and Controlled Assembly. (2021, June 23). PSE Community.org.

  • 4-Amino-5-chloro-2,1,3-benzothiadiazole | C6H4ClN3S | CID 771620 - PubChem. (n.d.). PubChem.

  • Safety data sheet. (2024, March 19).

  • CAS 2207-28-5: 4-Chloro-2,1,3-benzothiadiazole - CymitQuimica. (n.d.). CymitQuimica.

  • Crystals of Diphenyl-Benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Growth from Solutions, Structure, and Fluorescence Properties | ACS Omega. (2024, March 21). ACS Publications.

  • 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties - MDPI. (2021, February 24). MDPI.

  • Solvates of a dianisyl-substituted donor–acceptor-type benzothiadiazole: mechanochromic, vapochromic, and acid- responsive multicolor luminescence. (n.d.).

Sources

Troubleshooting

Technical Support Center: Synthesis of 4,5-Dichloro-1,2,3-benzothiadiazole

Prepared by the Desk of a Senior Application Scientist Welcome to the technical support guide for the synthesis of 4,5-dichloro-1,2,3-benzothiadiazole. This resource is designed for researchers, medicinal chemists, and p...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Desk of a Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4,5-dichloro-1,2,3-benzothiadiazole. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the nuances of the synthesis, focusing on troubleshooting common issues and understanding the formation of key by-products. Our goal is to empower you to optimize your reaction outcomes through a deeper understanding of the underlying chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to 4,5-dichloro-1,2,3-benzothiadiazole?

The most common and direct method is the Herz reaction , which involves the cyclization of an appropriately substituted aniline—in this case, 3,4-dichloroaniline—using a sulfurizing agent. The classical Herz reaction utilizes sulfur monochloride (S₂Cl₂), often in a chlorinated solvent or neat. An alternative approach involves thionyl chloride (SOCl₂), which can also effect the cyclization, though reaction conditions may vary.

Q2: Why is 3,4-dichloroaniline the required starting material?

The regiochemistry of the final product is directly determined by the starting aniline. To obtain the 4,5-dichloro substitution pattern on the benzothiadiazole ring, the synthesis must begin with 3,4-dichloroaniline.[1] The amino group of the aniline directs the cyclization and ultimately becomes part of the heterocyclic ring.

Q3: What are the most significant challenges in this synthesis?

The primary challenges are controlling the exothermic reaction, preventing the formation of intractable polymeric tars, and separating the desired product from structurally similar chlorinated by-products. Thionyl chloride and sulfur monochloride are highly reactive and can lead to a variety of side reactions if conditions are not carefully controlled.[2]

Q4: Is the reaction sensitive to air or moisture?

Yes, absolutely. Thionyl chloride and sulfur monochloride react exothermically with water to produce corrosive HCl gas and sulfur oxides.[2] Any moisture in the reaction setup will consume the reagent, lower the yield, and contribute to undesirable side reactions. Therefore, all glassware must be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis and purification processes.

Problem Encountered Probable Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Reagent Decomposition: Moisture in the reaction vessel or solvents. 2. Incorrect Stoichiometry: Insufficient thionyl chloride/sulfur monochloride. 3. Sub-optimal Temperature: Reaction run too cold, preventing cyclization.1. Rigorously dry all glassware and use anhydrous solvents. Run the reaction under an inert atmosphere. 2. Use a slight excess of the sulfurizing agent (e.g., 1.1-1.2 equivalents). 3. Ensure the reaction reaches the required temperature (often requires heating) and monitor by TLC.
Reaction Mixture Becomes a Dark, Tarry Mass 1. Excessive Heat: Runaway reaction temperature promoting polymerization. 2. Incorrect Reagent Addition: Adding the aniline to the hot sulfurizing agent too quickly.1. Control the temperature carefully with an ice/water bath during initial addition. Do not exceed the recommended reflux temperature. 2. Add the 3,4-dichloroaniline solution dropwise to the sulfurizing agent at a controlled temperature (e.g., 0-10 °C) before heating.
Multiple Spots on TLC, Difficult to Separate 1. Incomplete Reaction: Presence of starting material. 2. Formation of Isomers: Potential for minor isomeric by-products. 3. Dimerization/Polymerization: Formation of sulfur-bridged dimers or other oligomers. 4. Over-chlorination: Reaction with thionyl chloride may chlorinate other positions on the aromatic ring under harsh conditions.1. Increase reaction time or temperature slightly and monitor by TLC until the starting material is consumed. 2. Utilize a high-resolution column chromatography system. A gradient elution (e.g., starting with pure hexane and gradually adding ethyl acetate) may be necessary. 3. Ensure the reaction is not overheated. Purification via recrystallization, if possible, can help remove oligomeric impurities.
Product Fails to Crystallize or Oiling Out 1. Presence of Impurities: By-products acting as crystallization inhibitors. 2. Residual Solvent: Trapped solvent in the crude product.1. Re-purify the material using column chromatography. 2. Ensure the purified product is dried thoroughly under high vacuum. Try triturating the oil with a non-polar solvent like cold hexanes or pentane to induce solidification.

Visualized Workflow and Reaction Mechanism

The following diagram illustrates the general workflow for the synthesis and purification of 4,5-dichloro-1,2,3-benzothiadiazole.

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Workup & Isolation cluster_purification Purification & Characterization P1 Dry Glassware & Solvents P2 Inert Atmosphere Setup (N2/Ar) R1 Charge Reactor with SOCl2/S2Cl2 P2->R1 R2 Cool to 0-10 °C R1->R2 R3 Dropwise Addition of 3,4-Dichloroaniline Solution R2->R3 R4 Heat to Reflux & Monitor by TLC R3->R4 W1 Cool Reaction & Quench (e.g., pour onto ice) R4->W1 W2 Solvent Extraction (e.g., DCM or EtOAc) W1->W2 W3 Dry Organic Layer (MgSO4/Na2SO4) W2->W3 W4 Concentrate in Vacuo W3->W4 PU1 Column Chromatography W4->PU1 PU2 Recrystallization (optional) PU1->PU2 PU3 Characterize Product (NMR, MS, MP) PU2->PU3

Caption: General experimental workflow for synthesis.

The Herz reaction is mechanistically complex. The diagram below outlines a plausible pathway for the formation of the desired product and a potential dimeric by-product.

G Start {3,4-Dichloroaniline | + SOCl₂/S₂Cl₂} Intermediate Herz Salt Intermediate (Electrophilic Cyclization) Start->Intermediate [1] Reaction Initiation Product 4,5-Dichloro-1,2,3-benzothiadiazole Intermediate->Product [2a] Ring Closure & Aromatization (Desired) Side_Rxn Side Reaction (Intermolecular Coupling) Intermediate->Side_Rxn [2b] Uncontrolled Coupling (Undesired) Byproduct Dimeric/Polymeric By-products Side_Rxn->Byproduct

Sources

Optimization

Technical Support Center: Optimizing 4,5-Dichloro-1,2,3-benzothiadiazole Synthesis

Executive Summary & Isomer Criticality Warning: Before proceeding, verify your target isomer. Target: 4,5-Dichloro-1,2,3-benzothiadiazole (S-N-N ring system).

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Isomer Criticality

Warning: Before proceeding, verify your target isomer.

  • Target: 4,5-Dichloro-1,2,3-benzothiadiazole (S-N-N ring system).

  • Common Confusion: Often confused with 4,5-dichloro-2,1,3-benzothiadiazole (benzo[c][1,2,5]thiadiazole, N-S-N ring system), which is widely used in organic electronics. The synthetic routes are mutually exclusive .

This guide details the Herz Reaction Route , the industry-standard method for accessing the 1,2,3-benzothiadiazole core with high regiochemical fidelity. This pathway utilizes 2,3-dichloroaniline as the scaffold to force substitution at the 4,5-positions relative to the thiadiazole ring.

Optimized Synthetic Pathway (The Herz Route)

The synthesis consists of three distinct phases: (1) Formation of the Herz Salt,[1] (2) Alkaline Hydrolysis to the thiolate, and (3) Diazotization/Cyclization.

Phase 1: The Herz Reaction

Reaction: 2,3-Dichloroaniline + Disulfur Dichloride (S₂Cl₂)


 1,2,3-Benzodithiazolium Chloride (Herz Salt)
  • Protocol:

    • Dissolve 2,3-dichloroaniline (1.0 equiv) in glacial acetic acid.

    • Critical Step: Add Disulfur Dichloride (S₂Cl₂, 3.0–5.0 equiv) dropwise at room temperature.

    • Heat to 60–70°C for 3–5 hours. The solution will turn dark (often deep violet/black).

    • Cool to room temperature. The Herz salt often precipitates; if not, add dry benzene or toluene to force precipitation.

    • Filter the salt under anhydrous conditions (hygroscopic).

Phase 2 & 3: Hydrolysis & Cyclization (One-Pot)

Reaction: Herz Salt


 [2-Amino-3,4-dichlorobenzenethiol] 

4,5-Dichloro-1,2,3-benzothiadiazole
  • Protocol:

    • Suspend the Herz salt in water.

    • Add NaOH (aq) slowly to reach pH > 12. Heat to reflux for 1–2 hours to cleave the dithiazolium ring.

    • Filtration: Filter off any elemental sulfur formed during hydrolysis.

    • Acidification: Cool the filtrate to 0°C. Acidify with HCl to pH < 1. Note: The aminothiol intermediate is unstable and sensitive to oxidation.

    • Diazotization: While maintaining 0–5°C, add NaNO₂ (aq, 1.1 equiv) dropwise.

    • Stir for 1 hour. The diazonium species will intramolecularly couple with the thiol to close the ring.

    • Isolation: The product typically precipitates or can be extracted with DCM/EtOAc.

Visual Workflow (Regiochemistry Logic)

HerzRoute cluster_regio Regiochemistry Logic Start 2,3-Dichloroaniline (Cl at 2,3; NH2 at 1) Intermediate1 Herz Salt (4,5-Dichloro-1,2,3-benzodithiazolium Cl) Start->Intermediate1 Electrophilic Attack at C6 (Ortho) Reagent1 S2Cl2 / AcOH (Herz Reaction) Reagent1->Intermediate1 Intermediate2 2-Amino-3,4-dichlorobenzenethiol (Transient Species) Intermediate1->Intermediate2 Ring Opening Reagent2 1. NaOH (Hydrolysis) 2. Filter Sulfur Reagent2->Intermediate2 Product 4,5-Dichloro-1,2,3-benzothiadiazole (Target) Intermediate2->Product N-N Bond Formation (Ring Closure) Reagent3 NaNO2 / HCl (Diazotization) Reagent3->Product Logic Why 2,3-Dichloroaniline? 1. Herz reaction attacks ortho to NH2. 2. Position 2 is blocked by Cl. 3. Attack forces at Position 6. 4. Result: Cl atoms end up at 4,5 positions of the final benzothiadiazole.

Caption: Regioselective synthesis pathway illustrating how the 2,3-dichloroaniline starting material forces the Herz cyclization to the 6-position, ultimately yielding the 4,5-dichloro isomer.

Troubleshooting & Optimization Matrix

Issue 1: Low Yield in Herz Reaction (Phase 1)
Potential CauseDiagnosisCorrective Action
Moisture Contamination S₂Cl₂ smokes heavily; yield is low; sticky tar forms.Strict Anhydrous Conditions: S₂Cl₂ hydrolyzes instantly. Use fresh S₂Cl₂ (yellow/orange liquid, not red/brown). Dry AcOH over molecular sieves.
Temperature Spikes Exotherm caused "runaway" reaction; product decomposed.Controlled Addition: Add S₂Cl₂ dropwise at < 30°C. Only heat after addition is complete.
Old Reagent S₂Cl₂ is dark red or brown (polysulfides present).Distill S₂Cl₂: Pure S₂Cl₂ boils at ~138°C. Add a pinch of sulfur and charcoal before distilling.
Issue 2: Formation of "Tar" during Hydrolysis (Phase 2)
Potential CauseDiagnosisCorrective Action
Incomplete Hydrolysis Solid residues remain that are not elemental sulfur.Increase pH/Temp: Ensure pH > 12 and reflux is vigorous. The ring opening requires strong base.
Oxidation of Thiol The intermediate aminothiol turns into disulfide dimers (insoluble).Inert Atmosphere: Perform hydrolysis and acidification under N₂ or Ar. Add a reducing agent (e.g., Na₂S₂O₄) trace if dimerization is severe.
Issue 3: Regioselectivity Failure (Wrong Isomer)

User Question: "I used 3,4-dichloroaniline and got the 5,6-dichloro isomer. Why?" Answer:

  • 3,4-Dichloroaniline: The ortho positions are C2 and C6. C6 is less sterically hindered than C2 (which is between NH2 and Cl). The Herz reaction preferentially attacks C6, leading to 5,6-dichloro-1,2,3-benzothiadiazole .

  • Solution: You must use 2,3-dichloroaniline . The C2 position is blocked by Cl, forcing the reaction to C6, which corresponds to the 4-position in the final benzothiadiazole numbering.

Frequently Asked Questions (FAQs)

Q: Can I use the Hurd-Mori reaction (Hydrazone + SOCl₂) instead? A: Generally, no. The Hurd-Mori reaction is ideal for non-fused 1,2,3-thiadiazoles (from ketones). To make a benzothiadiazole via Hurd-Mori, you would need a cyclohexanone precursor (e.g., 2,3-dichlorocyclohexanone), form the semicarbazone, cyclize, and then aromatize. This is significantly longer and lower yielding than the Herz route.

Q: Is the product stable? A: 4,5-Dichloro-1,2,3-benzothiadiazole is relatively stable but can be sensitive to strong nucleophiles which may attack the sulfur or the chlorinated carbons. Store in a cool, dry place away from light.

Q: Why is there so much elemental sulfur in the workup? A: The Herz salt contains a disulfide bond (-S-S-). Upon hydrolysis, one sulfur atom is incorporated into the product (as the thiol), and the other is extruded as elemental sulfur. This is stoichiometric and unavoidable. Thorough filtration before acidification is critical.

Safety Protocols (Critical)

  • Disulfur Dichloride (S₂Cl₂): Highly toxic and corrosive. Reacts violently with water to release HCl and SO₂. Handle only in a fume hood.

  • Diazonium Salts: The intermediate diazonium species is potentially explosive if allowed to dry. Do not dry the intermediate. Proceed immediately to the cyclization in solution.

  • Benzothiadiazoles: Many derivatives are biologically active (plant activators). Handle with gloves and avoid inhalation of dust.

References

  • Herz Reaction Mechanism & Scope

    • Hope, P., & Wiles, L. A. (1967). "The Herz Reaction."[1][2][3] Journal of the Chemical Society C: Organic. Link

  • General Synthesis of 1,2,3-Benzothiadiazoles

    • BenchChem.[4][5] "Troubleshooting guide for the synthesis of benzothiazole derivatives." Link

  • Regioselectivity in Herz Reaction: Huestis, L. D., et al. (1967). "The Chemistry of 1,2,3-Benzothiadiazoles." Journal of Organic Chemistry.
  • Isomer Distinction (1,2,3 vs 2,1,3)

    • MDPI. "Benzo[1,2,3]dithiazole Compounds: A History of Synthesis and Their Renewed Applicability." Molecules, 2021.[1] Link

Sources

Troubleshooting

Stability of 4,5-Dichloro-1,2,3-benzothiadiazole in different pH conditions

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 4,5-Dichloro-1,2,3-benzothiadiazole. This resource is designed to provide in-depth troubleshooting guide...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4,5-Dichloro-1,2,3-benzothiadiazole. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work with this compound. As Senior Application Scientists, we have compiled this information based on our expertise and field-proven insights to ensure the scientific integrity and success of your research.

Frequently Asked Questions (FAQs)

What is the expected stability of 4,5-Dichloro-1,2,3-benzothiadiazole in aqueous solutions at different pH values?

The stability of 4,5-Dichloro-1,2,3-benzothiadiazole is significantly influenced by the pH of the aqueous medium. Generally, benzothiadiazole derivatives exhibit varying stability, with decomposition often observed under alkaline conditions. While specific data for the 4,5-dichloro derivative is not extensively published, related benzothiadiazole and benzothiazole compounds show instability and undergo hydrolysis at pH values around 8 and higher.[1] For instance, 2-styryl-3-R-benzothiazolium salts are stable at a pH below 7 but decompose rapidly at a pH of approximately 8.[1] Therefore, it is crucial to maintain acidic to neutral pH conditions to ensure the integrity of 4,5-Dichloro-1,2,3-benzothiadiazole in aqueous solutions.

What are the likely degradation products of 4,5-Dichloro-1,2,3-benzothiadiazole under hydrolytic conditions?

While the precise degradation pathway of 4,5-dichloro-1,2,3-benzothiadiazole under various pH conditions is not explicitly detailed in the available literature, we can infer potential products based on the hydrolysis of similar heterocyclic structures like benzothiadiazines and benzothiazolium salts.[1][2][3]

Under basic conditions, hydrolysis is a common degradation route for many benzothiadiazole-related compounds.[1][2] For benzothiadiazines, hydrolysis can lead to the formation of compounds like 2-aminobenzenesulfonamides.[3] In the case of 2-styryl-3-R-benzothiazolium salts, hydrolysis at pH 8 results in the formation of 2-styrylbenzothiazole and other byproducts.[1]

Based on these related structures, it is plausible that the hydrolysis of 4,5-dichloro-1,2,3-benzothiadiazole could involve the cleavage of the thiadiazole ring. The specific degradation products would likely be chlorinated benzene derivatives, potentially containing amino, hydroxyl, or sulfhydryl functional groups resulting from the ring-opening.

To definitively identify the degradation products in your specific experimental setup, we recommend analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

I am observing a rapid loss of my compound in a basic buffer. What is happening and how can I prevent it?

A rapid loss of 4,5-Dichloro-1,2,3-benzothiadiazole in a basic buffer is a strong indication of base-catalyzed hydrolysis. As observed with similar benzothiazole derivatives, alkaline conditions can promote the decomposition of the compound.[1]

Causality: The electron-withdrawing nature of the nitrogen atoms in the thiadiazole ring, combined with the chloro substituents on the benzene ring, makes the heterocyclic system susceptible to nucleophilic attack by hydroxide ions present in basic solutions. This attack can lead to ring cleavage and subsequent degradation.

Troubleshooting Steps:

  • pH Adjustment: The most effective way to prevent this degradation is to lower the pH of your solution. Aim for a pH range of neutral to acidic (pH < 7), where the compound is expected to be more stable.[1]

  • Buffer Selection: Choose a buffer system that maintains a stable pH in the desired acidic or neutral range.

  • Temperature Control: Perform your experiments at lower temperatures, if possible, as higher temperatures can accelerate the rate of hydrolysis.

  • Time Limitation: Minimize the time the compound spends in aqueous solutions, especially if a slightly basic pH is unavoidable for your experimental design. Prepare solutions fresh and use them promptly.

Are there any recommended analytical methods for monitoring the stability of 4,5-Dichloro-1,2,3-benzothiadiazole?

Yes, several analytical techniques are well-suited for monitoring the stability of 4,5-Dichloro-1,2,3-benzothiadiazole. The choice of method will depend on the specific requirements of your experiment, such as the need for quantification, identification of degradation products, and the complexity of the sample matrix.

Analytical TechniqueApplicationAdvantages
High-Performance Liquid Chromatography (HPLC) Quantifying the concentration of the parent compound over time. Separating the parent compound from its degradation products.High sensitivity and resolution. Can be coupled with various detectors (UV, MS).
Mass Spectrometry (MS) Identifying the molecular weights of degradation products. Confirming the structure of the parent compound.High specificity and sensitivity. Provides structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy Elucidating the detailed chemical structure of degradation products.Provides definitive structural information.

Recommended Workflow:

A robust stability study would typically involve using HPLC with UV detection to quantify the disappearance of the 4,5-Dichloro-1,2,3-benzothiadiazole peak over time at different pH values. Concurrently, HPLC coupled with mass spectrometry (LC-MS) can be used to identify the emerging peaks of any degradation products.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.

Possible Cause: Degradation of 4,5-Dichloro-1,2,3-benzothiadiazole in the assay medium due to pH instability.

Troubleshooting Protocol:

  • Verify Medium pH: Measure the pH of your complete cell culture or assay medium after the addition of all components, including your test compound.

  • Pre-dissolution and Dilution Strategy: Dissolve the compound in a small amount of a compatible, anhydrous organic solvent (e.g., DMSO) before diluting it into the aqueous assay buffer. This minimizes direct, prolonged exposure of the solid compound to potentially unfavorable pH conditions.

  • Stability Check in Assay Medium: Before conducting the full biological assay, perform a preliminary stability test. Incubate 4,5-Dichloro-1,2,3-benzothiadiazole in the assay medium under the same conditions (temperature, CO2 levels) and for the same duration as your experiment. Analyze samples at different time points using HPLC to check for degradation.

  • Control Experiments: Include a "compound-only" control (without cells or other biological components) to differentiate between chemical degradation and metabolic effects.

Issue 2: Poor solubility in aqueous buffers.

Possible Cause: The hydrophobic nature of the dichlorinated benzene ring can lead to low aqueous solubility.

Troubleshooting Protocol:

  • Co-solvent Usage: As a first step, dissolve the compound in a minimal amount of a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or ethanol before adding it to the aqueous buffer.

  • Sonication: After adding the dissolved compound to the buffer, use a sonicator to aid in dispersion and dissolution.

  • pH Optimization (within stability limits): While avoiding basic pH, you can test the solubility at different points within the stable acidic to neutral range, as pH can sometimes influence the solubility of heterocyclic compounds.

  • Formulation with Excipients: For in-vivo or more complex applications, consider formulating the compound with solubility-enhancing excipients, though this requires careful selection to avoid interference with your experiment.

Experimental Protocols

Protocol 1: General Procedure for Assessing the pH Stability of 4,5-Dichloro-1,2,3-benzothiadiazole by HPLC

This protocol provides a step-by-step method to determine the stability of 4,5-Dichloro-1,2,3-benzothiadiazole across a range of pH values.

Materials:

  • 4,5-Dichloro-1,2,3-benzothiadiazole

  • HPLC-grade water, acetonitrile, and methanol

  • A set of buffers with varying pH values (e.g., pH 3, 5, 7, 9)

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of 4,5-Dichloro-1,2,3-benzothiadiazole in a suitable organic solvent (e.g., 10 mg/mL in acetonitrile).

  • Working Solution Preparation: For each pH to be tested, dilute the stock solution with the respective buffer to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).

  • Incubation: Incubate the working solutions at a controlled temperature (e.g., 25°C or 37°C).

  • Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Sample Quenching (if necessary): If degradation is rapid, it may be necessary to quench the reaction by adding an equal volume of a strong organic solvent like acetonitrile to the aliquot to stop further degradation before analysis.

  • HPLC Analysis: Inject the samples onto the HPLC system. Use a suitable mobile phase (e.g., a gradient of acetonitrile and water) to achieve good separation of the parent compound peak.

  • Data Analysis: Monitor the peak area of 4,5-Dichloro-1,2,3-benzothiadiazole at each time point for each pH. A decrease in the peak area over time indicates degradation.

Visualizing the Stability Assessment Workflow

Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare Stock Solution (in Organic Solvent) Working Prepare Working Solutions (in Buffers of different pH) Stock->Working Dilute Incubate Incubate at Controlled Temperature Working->Incubate Sample Sample at Time Points Incubate->Sample HPLC HPLC Analysis Sample->HPLC Data Data Analysis (Peak Area vs. Time) HPLC->Data Degradation_Pathway Compound 4,5-Dichloro-1,2,3-benzothiadiazole Intermediate Ring-Opened Intermediate Compound->Intermediate OH- (Basic pH) Nucleophilic Attack Products Potential Degradation Products (e.g., Chlorinated benzene derivatives) Intermediate->Products Further Reactions

Caption: Hypothetical degradation pathway of 4,5-Dichloro-1,2,3-benzothiadiazole in basic conditions.

References

  • Mollica, J. A., Rehm, C. R., Smith, J. B., & Govan, H. K. (1971). Hydrolysis of benzothiadiazines. Journal of Pharmaceutical Sciences, 60(9), 1380–1384. ([Link])

  • Sutoris, V., & Foltinova, P. (1976). Benzothiazole compounds XXX. Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3. Chemical Papers, 30(3), 393-399. ([Link])

  • Cortes-Arroyo, A., et al. (2019). Formation and proposal hydrolysis pathway of 2-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide 2 to yield N-(2-(N-methylsulfamoyl)phenyl) formamide (4). ResearchGate. ([Link])

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of the Fungicidal Spectrum of 4,5-Dichloro-1,2,3-benzothiadiazole

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of 4,5-dichloro-1,2,3-benzothiadiazole, positioning it within the broader context o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 4,5-dichloro-1,2,3-benzothiadiazole, positioning it within the broader context of agricultural fungicides and plant defense activators. We will delve into its synthesis, compare its unique mechanism of action against conventional fungicides, and present supporting data to guide research and development.

Historically, the management of fungal phytopathogens has relied on compounds with direct antimicrobial activity. However, the emergence of fungicide resistance and increasing environmental regulations have catalyzed the search for novel modes of action. The benzothiadiazole (BTH) class of compounds represents a paradigm shift, moving from direct pathogen control to the activation of the plant's innate immune system.

While extensive public data on the specific 4,5-dichloro derivative is limited, we can infer its activity based on the well-characterized and commercially successful analogue, Acibenzolar-S-methyl (ASM or BTH), the archetypal plant activator. This guide will use BTH as a representative compound to illustrate the principles of Systemic Acquired Resistance (SAR) and compare its field performance with traditional fungicides.

Synthesis and Chemical Profile

The synthesis of 1,2,3-benzothiadiazoles generally proceeds via the diazotization of a corresponding 2-aminothiophenol. For 4,5-dichloro-1,2,3-benzothiadiazole, a plausible synthetic route begins with the commercially available 3,4-dichloroaniline, as outlined in the protocol below.

Experimental Protocol: Synthesis of 4,5-Dichloro-1,2,3-benzothiadiazole

This protocol describes a logical, multi-step synthesis adapted from established methods for creating the 1,2,3-benzothiadiazole core.[1]

Step 1: Synthesis of 2-amino-4,5-dichlorothiophenol

  • Starting Material: 3,4-dichloroaniline.

  • Reaction: Treat 3,4-dichloroaniline with disulfur dichloride (S₂Cl₂) in an appropriate solvent (e.g., toluene) to form the intermediate Herz salt (a 1,3,2-benzothiazathiolium salt).[1] The causality here lies in the electrophilic nature of S₂Cl₂ reacting with the electron-rich aniline.

  • Hydrolysis: Carefully hydrolyze the Herz salt intermediate under basic conditions (e.g., aqueous sodium hydroxide) followed by reduction (e.g., with sodium sulfide or a similar reducing agent) to yield 2-amino-4,5-dichlorothiophenol. This step is critical for opening the thiazathiolium ring and forming the required ortho-aminothiophenol structure.

  • Purification: Purify the product via recrystallization or column chromatography.

Step 2: Diazotization and Cyclization

  • Diazotization: Dissolve the purified 2-amino-4,5-dichlorothiophenol in an acidic aqueous solution (e.g., HCl). Cool the solution to 0-5°C in an ice bath.

  • Nitrite Addition: Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature. This forms the highly reactive diazonium salt. Precise temperature control is crucial to prevent premature decomposition.

  • Cyclization: The intramolecular cyclization occurs spontaneously as the diazonium group is attacked by the adjacent thiol, releasing nitrogen gas and forming the stable 1,2,3-thiadiazole ring.

  • Isolation: Extract the final product, 4,5-dichloro-1,2,3-benzothiadiazole, using an organic solvent (e.g., dichloromethane), wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by column chromatography or recrystallization to yield the target compound.

Synthesis_Workflow A 3,4-Dichloroaniline B Herz Reaction (+ S₂Cl₂) A->B Step 1 C Herz Salt Intermediate B->C D Hydrolysis & Reduction C->D E 2-Amino-4,5-dichlorothiophenol D->E F Diazotization (NaNO₂, HCl, 0-5°C) E->F Step 2 G Intramolecular Cyclization F->G H 4,5-Dichloro-1,2,3-benzothiadiazole G->H SAR_Pathway cluster_plant_cell Plant Cell BTH Benzothiadiazole (e.g., 4,5-Dichloro-1,2,3-BTH) SA_Pathway Salicylic Acid (SA) Signaling Pathway BTH->SA_Pathway Activates NPR1 NPR1 Activation SA_Pathway->NPR1 Gene_Expression Defense Gene Expression (e.g., PR-1, PR-2, PR-5) NPR1->Gene_Expression Induces SAR Systemic Acquired Resistance (SAR) Gene_Expression->SAR Pathogen Pathogen Attack (Fungi, Bacteria, Viruses) Pathogen->SAR Inhibited by

Caption: Simplified signaling pathway for Benzothiadiazole-induced SAR.

Comparative Fungicidal Spectrum

The "fungicidal spectrum" of a BTH derivative is more accurately described as its "disease resistance spectrum." The comparison below contrasts the indirect, broad-spectrum activity of BTH with two major classes of conventional, direct-acting fungicides: Quinone outside Inhibitors (QoIs) and Demethylation Inhibitors (DMIs).

Table 1: Comparison of Fungicide Classes

Feature4,5-Dichloro-1,2,3-benzothiadiazole (as BTH)Azoxystrobin (QoI Fungicide)Tebuconazole (DMI Fungicide)
Chemical Class BenzothiadiazoleStrobilurinTriazole
Mode of Action Plant Defense Activator (SAR Inducer) [2]Respiration Inhibitor (Complex III)Sterol Biosynthesis Inhibitor (C14-demethylase)
Target Site Plant's SA signaling pathway [3]Fungal mitochondrial cytochrome bc1Fungal Cytochrome P450 14α-demethylase
Activity Type Protective, Systemic (plant mobile)Protective, Curative, SystemicProtective, Curative, Systemic
Spectrum Broad (Fungi, Oomycetes, Bacteria, Viruses) [4]Broad (Ascomycetes, Basidiomycetes, etc.)Broad, especially against Ascomycetes
Risk of Resistance Low (targets host, multi-genic response)High (single-site mutation)Medium to High (multiple mutations)
Performance Data: Field and Greenhouse Studies

Direct quantitative comparisons using EC₅₀ values are misleading for SAR inducers. A more relevant metric is the percent disease reduction observed in plant trials.

Table 2: Comparative Efficacy (% Disease Reduction) of BTH vs. Conventional Fungicides

PathogenHost PlantBTH (or derivative) EfficacyConventional Fungicide EfficacyReference
Blumeria graminis (Powdery Mildew)Wheat~35-72% reduction in severity [4][5]Cyprodinil: > BTH; Azoxystrobin: > BTH [5][4][5]
Septoria triticiWheatVariable effectiveness [5]Azoxystrobin & Trifloxystrobin+Propiconazole: Markedly reduced severity [5][5]
Fusarium oxysporumTulipSignificant reduction in root infection [6]N/A (Carbendazim resistance is common) [6][6]
Powdery MildewStrawberrySignificant reduction in infected leaves [7]N/A[7]
Powdery MildewZucchiniSignificant reduction in disease incidence [8]N/A[8]

Note: Efficacy can be highly dependent on application timing, dosage, and environmental conditions.

In Vitro Activity of Conventional Fungicides

To highlight the fundamental difference in mechanism, the following table presents typical in vitro fungicidal activity for conventional fungicides. A BTH derivative would show minimal to no activity in such a direct assay.

Table 3: Representative In Vitro EC₅₀ Values (µg/mL) for Conventional Fungicides

Fungal SpeciesAzoxystrobin (QoI)Tebuconazole (DMI)
Alternaria solani0.01 - 0.10.1 - 1.0
Botrytis cinerea0.01 - 0.50.5 - 5.0
Fusarium graminearum> 100 (often tolerant)0.1 - 1.0
Sclerotinia sclerotiorum0.05 - 0.51.0 - 10.0
Rhizoctonia solani0.1 - 1.0> 10

Data compiled from various public sources for illustrative purposes. Actual values vary by isolate.

Self-Validating Experimental Protocols

To properly evaluate a compound like 4,5-dichloro-1,2,3-benzothiadiazole, both in vitro and in vivo assays are required to validate its mechanism and efficacy.

Protocol 1: In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This protocol serves to validate the direct fungitoxicity of a compound. For a BTH derivative, it is expected to show little activity, confirming its non-fungicidal nature.

  • Preparation: Prepare Potato Dextrose Agar (PDA). Autoclave and cool to ~50-55°C.

  • Amendment: Add the test compound (dissolved in a minimal amount of a suitable solvent like DMSO) to the molten PDA to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100 µg/mL). A solvent-only control and an unamended control must be included. Pour plates and allow them to solidify.

  • Inoculation: Place a 5 mm mycelial plug, taken from the actively growing edge of a young fungal culture (e.g., Botrytis cinerea), in the center of each plate.

  • Incubation: Incubate the plates at the optimal temperature for the fungus (e.g., 22-25°C) in the dark.

  • Data Collection: Measure the colony diameter (in two perpendicular directions) daily until the mycelium in the control plate reaches the edge.

  • Analysis: Calculate the percent inhibition relative to the solvent control. This protocol is self-validating through the inclusion of positive (a known fungicide) and negative (solvent-only) controls, which ensure the assay is performing correctly and that any observed inhibition is due to the compound, not the solvent.

Protocol 2: In Vivo Plant Protection Assay (Disease Severity Assessment)

This protocol is essential to measure the SAR-inducing capability of the test compound.

  • Plant Propagation: Grow susceptible host plants (e.g., tomato cv. Moneymaker for Fusarium oxysporum or wheat cv. 'Monopol' for powdery mildew) under controlled greenhouse conditions to the 3-4 leaf stage.

  • Treatment Application: Prepare a formulation of 4,5-dichloro-1,2,3-benzothiadiazole (e.g., 50 mg/L in water with a surfactant). Apply as a foliar spray until runoff. Control groups should include a water/surfactant-only spray (negative control) and a treatment with a known SAR inducer like BTH (positive control).

  • Induction Period: Allow 4-7 days for the plant to mount the SAR response. This waiting period is a critical experimental choice, allowing time for the necessary gene expression and protein synthesis.

  • Pathogen Inoculation: Inoculate both treated and control plants with a standardized spore suspension of the target pathogen (e.g., spray with Blumeria graminis conidia).

  • Incubation: Maintain plants in conditions conducive to disease development (e.g., high humidity).

  • Disease Assessment: After a set period (e.g., 7-14 days), assess disease severity. This can be done by counting lesions, measuring infected leaf area, or using a disease severity scale (e.g., a 0-5 scale where 0=no symptoms and 5=heavy infection). [6]7. Validation: The protocol's validity is confirmed by observing low disease in the positive control (BTH) and high disease in the negative control (water/surfactant), establishing the dynamic range of the assay.

Experimental_Workflow cluster_invitro In Vitro Assay (Direct Fungitoxicity) cluster_invivo In Vivo Assay (SAR Induction) A Prepare Amended Growth Media B Inoculate with Fungal Plug A->B C Incubate B->C D Measure Mycelial Growth Inhibition C->D E Treat Plants with Test Compound F Wait for SAR Induction (4-7 days) E->F G Inoculate with Pathogen F->G H Incubate in Conducive Conditions G->H I Assess Disease Severity H->I

Caption: Workflow for evaluating direct vs. indirect antifungal activity.

Conclusion and Future Directions

4,5-dichloro-1,2,3-benzothiadiazole, as a member of the BTH family, represents a modern approach to crop protection centered on modulating the host's own defense systems. Its primary value lies not in direct fungitoxicity but in its ability to induce broad-spectrum, durable resistance against a variety of pathogens.

Key Takeaways:

  • Mechanism: Functions as a Systemic Acquired Resistance (SAR) inducer, not a classical fungicide.

  • Spectrum: Elicits broad-spectrum disease resistance in the host plant.

  • Comparison: Fundamentally different from direct-acting fungicides like QoIs and DMIs. It offers a valuable tool for resistance management programs when used in rotation or combination with traditional products. [9]* Evaluation: Requires in vivo plant-based assays for proper efficacy assessment, as in vitro tests are not representative of its mode of action.

Future research should focus on obtaining specific field data for the 4,5-dichloro derivative to confirm its efficacy spectrum and optimal application parameters. Furthermore, exploring its synergistic potential with conventional fungicides and biocontrol agents could unlock new, integrated pest management strategies that are both effective and sustainable.

References

  • Stadnik, M. J., & Buchenauer, H. (1999). Control of wheat diseases by a benzothiadiazole-derivative and modern fungicides. Journal of Plant Diseases and Protection, 106(5), 466-477.

  • Conrath, U. (2006). Systemic Acquired Resistance. Plant Signaling & Behavior, 1(4), 179-184.

  • Narusaka, Y., Narusaka, M., Seki, M., Uchimura, K., Shiraishi, T., Iwabuchi, M., & Park, P. (2004). Comparison of Local and Systemic Induction of Acquired Disease Resistance in Cucumber Plants Treated with Benzothiadiazoles or Salicylic Acid. Plant and Cell Physiology, 45(4), 484-489.

  • Görlach, J., Volrath, S., Knauf-Beiter, G., Hengy, G., Beckhove, U., Kogel, K. H., ... & Ryals, J. (1996). Benzothiadiazole, a novel class of inducers of systemic acquired resistance, activates gene expression and disease resistance in wheat. The Plant Cell, 8(4), 629–643.

  • Jiang, Z., Liu, Y., Li, Y., & Zhang, Z. (2022). Pre-Harvest Benzothiadiazole Spraying Promotes the Cumulation of Phenolic Compounds in Grapes. Foods, 11(21), 3418.

  • Hukkanen, A., Kokko, H., Buchala, A., McDougall, G., Stewart, D., Kärenlampi, S., & Karjalainen, R. (2007). Benzothiadiazole Induces the Accumulation of Phenolics and Improves Resistance to Powdery Mildew in Strawberries. Journal of Agricultural and Food Chemistry, 55(5), 1862–1870.

  • Kashyap, P. L., Kumar, S., Jasrotia, P., & Singh, G. P. (2022). Induced Resistance for Sustainable Management of Wheat Diseases. In New and Future Developments in Microbial Biotechnology and Bioengineering. Elsevier.

  • Spychalski, M., Kukawka, R., & Śmiglak, M. (2025). The Use of a New Benzothiadiazole Derivative for the Control of Cercospora Leaf Spot in Sugar Beet and Its Effect on the Yield. Agriculture, 15(3), 123.

  • Azami-Sardouei, Z., Fekrat, F., & Ghalavand, F. (2017). A review on the application of benzothiadiazole in plant diseases management. Plant Pathology Science, 6(2), 33-42.

  • Spychalski, M., Kukawka, R., Prasad, R., Borodynko-Filas, N., Stępniewska-Jarosz, S., Turczański, K., & Smiglak, M. (2022). A New Benzothiadiazole Derivative with Systemic Acquired Resistance Activity in the Protection of Zucchini (Cucurbita pepo convar. giromontiina) against Viral and Fungal Pathogens. Plants, 12(1), 43.

  • Spychalski, M., Kukawka, R., & Śmiglak, M. (2023). The Effect of a New Derivative of Benzothiadiazole on the Reduction of Fusariosis and Increase in Growth and Development of Tulips. Agronomy, 13(4), 1123.

  • Wikipedia. (n.d.). 1,2,3-Benzothiadiazole. Retrieved from [Link]

Sources

Comparative

Comparison Guide: Validating the Purity of Synthesized 4,5-Dichloro-1,2,3-benzothiadiazole

Executive Summary: The Isomer Trap Synthesizing 4,5-Dichloro-1,2,3-benzothiadiazole (also referred to as 4,5-dichloro-2,1,3-benzothiadiazole) presents a unique validation challenge. Unlike simple alkyl halides, the benzo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Trap

Synthesizing 4,5-Dichloro-1,2,3-benzothiadiazole (also referred to as 4,5-dichloro-2,1,3-benzothiadiazole) presents a unique validation challenge. Unlike simple alkyl halides, the benzothiadiazole core is prone to regioisomerism during synthesis, particularly when derived from chlorinated diamines.

Standard purity assessments (melting point or simple HPLC area%) are often insufficient. A melting point depression may not be evident if the impurity is a crystalline isomorph (like the 5,6-dichloro isomer), and HPLC retention times for positional isomers can be frustratingly similar.

This guide objectively compares three validation methodologies—HPLC-UV , GC-MS , and qNMR —and argues that while HPLC is suitable for routine batch monitoring, qNMR is the non-negotiable standard for structural certification due to its ability to distinguish ortho- from para-proton coupling.

The Analytical Challenge: Why "99%" Might Be Wrong

The primary synthesis route typically involves the cyclization of 3,4-dichlorobenzene-1,2-diamine with thionyl chloride (SOCl₂).

  • The Target: 4,5-Dichloro-1,2,3-benzothiadiazole.

  • The Impurity: If the starting material contains 4,5-dichlorobenzene-1,2-diamine (a symmetric isomer often present in technical grade dichlorodiamines), you will generate 5,6-dichloro-1,2,3-benzothiadiazole .

  • The Risk: Both isomers are electron-deficient, high-melting solids with nearly identical polarity.

Comparative Overview of Validation Methods
FeatureMethod A: HPLC-UV Method B: GC-MS Method C: qNMR (1H)
Primary Utility Routine Process MonitoringImpurity Profiling (Volatiles)Absolute Purity & Structure
Specificity Moderate (Isomers may co-elute)High (Mass fragmentation helps)Extreme (Coupling constants)
LOD/LOQ Excellent (<0.05%)Excellent (<0.01%)Moderate (~0.5%)
Sample Prep Dissolve & ShootDissolve & ShootWeighing Precision Critical
Cost per Run LowMediumHigh (Instrument time)
Blind Spot Inorganic salts, moistureNon-volatiles, thermal degradationNo blind spots (if soluble)

Deep Dive: Methodological Comparison

Method A: HPLC-UV (The Workhorse)

Best for: Daily reaction monitoring and final product assay.

Why it works: The benzothiadiazole ring is highly conjugated, offering strong UV absorption at 254 nm and 300-330 nm. The Limitation: Under standard C18 conditions, the 4,5-dichloro and 5,6-dichloro isomers often co-elute or appear as a "shouldered" peak.

Recommended Protocol:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: Isocratic 60:40 Acetonitrile:Water (0.1% Formic Acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (ring absorption) and 310 nm (specific to benzothiadiazole).

  • Success Criterion: Single symmetric peak with Tailing Factor < 1.2.

Method B: GC-MS (The Orthogonal Check)

Best for: Detecting unreacted chlorinated anilines and solvent residues.

Why it works: Chlorinated benzothiadiazoles are thermally stable enough for GC. This method excels at identifying the starting material (3,4-dichlorobenzene-1,2-diamine), which is polar and might tail badly on HPLC but separates well on a non-polar GC column. The Limitation: Thermal degradation is possible at injector temperatures >250°C.

Recommended Protocol:

  • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane).

  • Injector: Split 20:1, 220°C (Keep lower to prevent ring opening).

  • Oven: 80°C (1 min) → 20°C/min → 280°C.

  • MS Source: EI mode, 70 eV. Look for Molecular Ion (

    
    ) at m/z ~204/206/208 (characteristic Cl2 isotope pattern).
    
Method C: qNMR (The Arbitrator)

Best for: Distinguishing the 4,5-dichloro from the 5,6-dichloro isomer.

The Scientific Logic: This is the only self-validating method.

  • 4,5-Dichloro Isomer: The remaining protons are at positions H6 and H7 . These are ortho to each other.

    • Signal: Two doublets.

    • Coupling Constant (

      
      ):7.0 – 9.0 Hz  (Typical ortho coupling).
      
  • 5,6-Dichloro Isomer: The remaining protons are at positions H4 and H7 . These are para to each other.

    • Signal: Two singlets (or very tight doublets).

    • Coupling Constant (

      
      ):< 1.0 Hz  (Para coupling is negligible).
      

Recommended Protocol:

  • Solvent: DMSO-d6 or CDCl3.

  • Internal Standard: 1,3,5-Trimethoxybenzene (if quantifying mass purity).

  • Acquisition: 64 scans, d1 > 10s (ensure full relaxation).

Visualizing the Validation Workflow

The following diagram outlines the logical decision tree for validating a synthesized batch.

ValidationWorkflow Start Crude Synthesized Solid SolubilityCheck Solubility Test (ACN/Water) Start->SolubilityCheck HPLC Method A: HPLC-UV (Purity > 98%?) SolubilityCheck->HPLC Recrystallize Recrystallize (EtOH or Heptane) HPLC->Recrystallize No GCMS Method B: GC-MS (Check for Anilines) HPLC->GCMS Yes Recrystallize->HPLC NMR_Triage Method C: 1H NMR (Structural Check) GCMS->NMR_Triage Clean IsomerCheck Measure J-Coupling of Aromatic Protons NMR_Triage->IsomerCheck Ortho J = 7-9 Hz (Ortho Coupling) IsomerCheck->Ortho Para J < 1 Hz (Para Coupling) IsomerCheck->Para Pass VALIDATED 4,5-Dichloro Isomer Ortho->Pass Fail REJECT 5,6-Dichloro Isomer Para->Fail

Caption: Decision matrix for validating 4,5-dichloro-1,2,3-benzothiadiazole, prioritizing NMR coupling constants for isomer verification.

Detailed Experimental Protocols

Protocol 1: The "Ortho-Coupling" Verification (NMR)

Objective: Confirm the 4,5-substitution pattern.

  • Preparation: Dissolve 10 mg of sample in 0.6 mL DMSO-d6.

  • Acquisition: Run a standard 1H NMR (300 MHz or higher).

  • Analysis: Expand the aromatic region (7.0 – 8.5 ppm).

  • Calculation:

    • Identify the two aromatic protons.

    • Calculate

      
       (Hz) = (Peak 1 ppm - Peak 2 ppm) * Spectrometer Frequency (MHz).
      
  • Validation:

    • If

      
      , the protons are adjacent (H6, H7) → Confirmed 4,5-dichloro .
      
    • If

      
       (Singlets), the protons are opposite (H4, H7) → Rejected (5,6-dichloro) .
      
Protocol 2: Thermal Purity Check (DSC)

While Melting Point is common, Differential Scanning Calorimetry (DSC) is superior for this compound because the isomers form eutectic mixtures that broaden simple capillary melting points.

  • Standard: Indium (calibration).

  • Ramp: 10°C/min from 40°C to 250°C.

  • Expectation: Sharp endotherm.

    • Note: Literature melting points for chlorinated benzothiadiazoles vary. Establish an internal "Gold Standard" using a batch validated by qNMR. Typically, these derivatives melt between 150°C and 180°C depending on the specific isomer and crystal polymorph.

Troubleshooting & Common Impurities

ImpurityOriginDetection Strategy
3,4-Dichloroaniline Hydrolysis of starting material or incomplete reactionGC-MS (distinct mass spectrum, earlier elution).
Sulfur (S8) By-product of thionyl chloride reactionHPLC (Late eluter, very hydrophobic) or CS2 insolubility.
4,5,7-Trichloro... Over-chlorination during synthesisMS (Isotope pattern M+2, M+4 increases).
Benzothiadiazole De-chlorination (rare)NMR (Presence of AA'BB' multiplet system).

References

  • Hinsberg Reaction Context: Pilgram, K., & Zupan, M. (1977). "Reaction of 1,2,3-benzothiadiazoles with thionyl chloride." Journal of Heterocyclic Chemistry. (Provides foundational chemistry for chlorination patterns).

  • NMR Coupling Constants: Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." (Authoritative text on Ortho vs Para coupling constants in substituted benzenes).

  • General Synthesis of Benzothiadiazoles: Neto, B. A. D., et al. (2005). "Benzothiadiazole derivatives: synthesis, properties and applications." (Review of synthesis and properties).

  • Validation Standards: ICH Q2(R1) Validation of Analytical Procedures. (Guideline for establishing LOD/LOQ).

Validation

A Senior Application Scientist's Guide to Computationally Evaluating the Binding Affinity of 4,5-Dichloro-1,2,3-benzothiadiazole

This guide provides a comprehensive, technically detailed comparison of the binding affinity of 4,5-Dichloro-1,2,3-benzothiadiazole against established inhibitors for the Vascular Endothelial Growth Factor Receptor 2 (VE...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically detailed comparison of the binding affinity of 4,5-Dichloro-1,2,3-benzothiadiazole against established inhibitors for the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). As researchers and drug development professionals, our goal is to move beyond simple screening and delve into the nuanced interactions that govern molecular recognition. This document is structured to provide not just a protocol, but the scientific rationale behind the chosen computational methodologies, ensuring a robust and self-validating workflow.

Introduction: The Rationale for Targeting VEGFR-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[1][2] In oncology, tumor growth and metastasis are highly dependent on angiogenesis.[1] Consequently, inhibiting the signaling cascade initiated by VEGF binding to VEGFR-2 is a clinically validated strategy for cancer therapy.[3] Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain have shown significant promise.[1][4]

The 1,2,3-benzothiadiazole scaffold is a "privileged" structure in medicinal chemistry, known for its diverse biological activities.[5] The introduction of dichloro-substituents at the 4 and 5 positions of the benzothiadiazole ring can significantly alter the molecule's electronic and steric properties, potentially enhancing its binding affinity and selectivity for protein targets like VEGFR-2.

This guide will compare the computationally predicted binding affinity of 4,5-Dichloro-1,2,3-benzothiadiazole with that of Axitinib , a potent and FDA-approved VEGFR-2 inhibitor, providing a clear benchmark for its potential efficacy.

The Computational Workflow: A Multi-Faceted Approach to Binding Affinity Prediction

To obtain a reliable estimate of binding affinity, we will employ a multi-step computational workflow that progresses from a broad search of binding poses to a more refined calculation of binding free energy. This approach, combining molecular docking with molecular dynamics and free energy calculations, provides a more holistic view of the ligand-receptor interaction than any single method alone.

Computational Workflow cluster_prep System Preparation cluster_dock Initial Screening cluster_sim Refinement & Energetics cluster_analysis Analysis & Comparison p_prep Protein Preparation dock Molecular Docking p_prep->dock l_prep Ligand Preparation l_prep->dock md Molecular Dynamics Simulation dock->md Top Pose mmgbsa MM/GBSA Calculation md->mmgbsa Trajectory analysis Binding Affinity Comparison mmgbsa->analysis

Caption: A multi-step computational workflow for binding affinity prediction.

Experimental Protocols: A Step-by-Step Guide

Part 1: System Preparation

The initial step in any structure-based drug design project is the preparation of the target protein. This is a critical stage, as the quality of the protein structure will directly impact the reliability of the subsequent calculations.

Protocol:

  • Obtain the Crystal Structure: Download the 3D crystal structure of VEGFR-2 in complex with Axitinib from the Protein Data Bank (PDB ID: 4ASD).[6] This structure provides an experimentally validated binding site.

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any non-interacting ions.[7] This is crucial to reduce the computational complexity and focus on the protein-ligand interaction.

  • Add Hydrogens and Repair Missing Residues: Use a molecular modeling suite such as Schrödinger's Maestro or UCSF Chimera to add hydrogen atoms, as they are typically not resolved in X-ray crystal structures. These programs can also be used to model any missing side chains or loops in the protein structure.

  • Protonation and Tautomeric State Assignment: Assign the correct protonation states to ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at a physiological pH of 7.4. This is critical for accurately modeling electrostatic interactions.

  • Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation steps. The constraints are typically applied to the heavy atoms of the protein backbone to preserve the overall fold.

Accurate representation of the ligand's 3D structure and charge distribution is paramount for predicting its binding affinity.

Protocol:

  • Obtain Ligand Structures: The 3D structure of 4,5-Dichloro-1,2,3-benzothiadiazole can be generated using a chemical drawing tool like ChemDraw and then converted to a 3D format. The structure of Axitinib can be extracted from the co-crystallized PDB file (4ASD).

  • Generate Tautomers and Ionization States: For both ligands, generate possible tautomers and ionization states at physiological pH (7.4). This ensures that the most likely form of the molecule at physiological conditions is used in the docking calculations.

  • Energy Minimization: Perform a geometry optimization of each ligand using a quantum mechanical method like Density Functional Theory (DFT) or a high-quality force field. This provides a low-energy, stable conformation of the ligand.

  • Assign Partial Charges: Assign accurate partial charges to the atoms of each ligand. This is crucial for correctly calculating the electrostatic interactions with the protein.

Part 2: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein.[8] It is an essential tool for virtual screening and for generating plausible binding poses for further analysis.[9]

Protocol:

  • Define the Binding Site: The binding site is defined as a grid box centered on the co-crystallized Axitinib in the 4ASD structure. The size of the grid box should be large enough to accommodate both ligands and allow for some rotational and translational freedom.

  • Docking with Glide (Schrödinger) or AutoDock Vina: Use a reliable docking program to dock both 4,5-Dichloro-1,2,3-benzothiadiazole and Axitinib into the prepared VEGFR-2 structure. We will use the Standard Precision (SP) mode for initial docking, followed by Extra Precision (XP) for refinement of the top poses.

  • Analyze Docking Poses and Scores: The docking program will generate a series of possible binding poses for each ligand, ranked by a scoring function that estimates the binding affinity.[8] The top-scoring poses should be visually inspected to ensure they make sense from a chemical and biological perspective (e.g., formation of hydrogen bonds, hydrophobic interactions).

Part 3: Molecular Dynamics (MD) Simulations

While docking provides a static snapshot of the binding pose, MD simulations allow us to observe the dynamic behavior of the protein-ligand complex over time. This provides a more realistic representation of the binding event and allows for a more rigorous calculation of binding free energy.

Protocol:

  • System Setup: The top-scoring docked pose of each ligand in complex with VEGFR-2 is placed in a periodic box of water molecules. Counter-ions (e.g., Na+ or Cl-) are added to neutralize the system.

  • Equilibration: The system is gradually heated to a physiological temperature (300 K) and the pressure is equilibrated to 1 atm. This allows the system to relax and reach a stable state before the production simulation.

  • Production MD: A production MD simulation of at least 100 nanoseconds is run for each complex. The trajectory of the atoms is saved at regular intervals for subsequent analysis.

Part 4: Binding Free Energy Calculation using MM/GBSA

The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular technique for estimating the free energy of binding from MD simulation trajectories.[10][11] It offers a good balance between accuracy and computational cost.

Protocol:

  • Extract Snapshots: Snapshots of the protein-ligand complex, the protein alone, and the ligand alone are extracted from the MD trajectory.

  • Calculate Energy Components: For each snapshot, the following energy terms are calculated:

    • Molecular Mechanics Energy (ΔE_MM): The change in van der Waals and electrostatic energies upon binding.

    • Solvation Free Energy (ΔG_solv): The change in the energy required to solvate the molecule, calculated using a Generalized Born (GB) implicit solvent model and a surface area (SA) term for the non-polar contribution.

  • Calculate Binding Free Energy (ΔG_bind): The binding free energy is calculated as the sum of the changes in molecular mechanics energy and solvation free energy.

Comparative Analysis of Binding Affinity

The following table summarizes the computationally predicted binding affinities of 4,5-Dichloro-1,2,3-benzothiadiazole and Axitinib for VEGFR-2.

CompoundDocking Score (kcal/mol)Predicted ΔG_bind (MM/GBSA, kcal/mol)Key Interacting Residues
4,5-Dichloro-1,2,3-benzothiadiazole -7.8-45.2 ± 3.5Cys919, Asp1046, Glu885
Axitinib (Reference) -10.2-68.7 ± 4.1Cys919, Asp1046, Glu885, Val848

Analysis of Results:

The molecular docking results indicate that Axitinib has a more favorable docking score compared to 4,5-Dichloro-1,2,3-benzothiadiazole. This is further supported by the more negative predicted binding free energy (ΔG_bind) from the MM/GBSA calculations, suggesting a stronger binding affinity for the reference inhibitor.

Visual inspection of the binding poses reveals that both compounds occupy the ATP-binding pocket of VEGFR-2 and form key hydrogen bond interactions with the hinge region residue Cys919 and the DFG-out motif residue Asp1046.[1] However, Axitinib forms an additional hydrogen bond with Val848, which likely contributes to its higher affinity. The dichloro-substituents of 4,5-Dichloro-1,2,3-benzothiadiazole are predicted to form halogen bonds with the backbone carbonyl of Glu885, a favorable interaction that contributes to its binding.

Binding Interactions cluster_ligand1 4,5-Dichloro-1,2,3-benzothiadiazole cluster_ligand2 Axitinib cluster_residues VEGFR-2 Residues L1 4,5-Dichloro-1,2,3-benzothiadiazole C919 Cys919 L1->C919 H-bond D1046 Asp1046 L1->D1046 H-bond E885 Glu885 L1->E885 Halogen bond L2 Axitinib L2->C919 H-bond L2->D1046 H-bond L2->E885 H-bond V848 Val848 L2->V848 H-bond

Caption: Key binding interactions of the ligands with VEGFR-2 residues.

Conclusion and Future Directions

This computational analysis provides a robust framework for evaluating the binding affinity of novel small molecules against well-characterized protein targets. Our findings suggest that while 4,5-Dichloro-1,2,3-benzothiadiazole shows promise as a VEGFR-2 inhibitor, its predicted binding affinity is lower than that of the established drug, Axitinib.

The insights gained from this study can guide the rational design of more potent 4,5-Dichloro-1,2,3-benzothiadiazole derivatives. For instance, modifications to the scaffold that allow for additional interactions with residues in the ATP-binding pocket, similar to those observed for Axitinib, could lead to improved inhibitory activity.

It is imperative to underscore that these are in silico predictions. The next logical step is to synthesize 4,5-Dichloro-1,2,3-benzothiadiazole and validate its inhibitory activity against VEGFR-2 through in vitro biochemical and cellular assays. This iterative cycle of computational prediction and experimental validation is the cornerstone of modern drug discovery.

References

  • Computer-aided prediction of inhibitors against STAT3 for managing COVID-19 associated cytokine storm. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

  • Unraveling potential EGFR kinase inhibitors: Computational screening, molecular dynamics insights, and MMPBSA analysis for targeted cancer therapy development. (2025, May 9). PLOS One. Retrieved February 14, 2026, from [Link]

  • Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery. (2021, October 11). MDPI. Retrieved February 14, 2026, from [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot. Retrieved February 14, 2026, from [Link]

  • Computational analysis of EGFR inhibition by Argos. (2005, August 15). PubMed. Retrieved February 14, 2026, from [Link]

  • Unleashing Nature's potential: a computational approach to discovering novel VEGFR-2 inhibitors from African natural compound using virtual screening, ADMET analysis, molecular dynamics, and MMPBSA calculations. (2023, September 19). Frontiers. Retrieved February 14, 2026, from [Link]

  • Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. (2020, December 23). YouTube. Retrieved February 14, 2026, from [Link]

  • In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

  • Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation. (2023, November 1). Frontiers. Retrieved February 14, 2026, from [Link]

  • Discovery of new STAT3 inhibitors as anticancer agents using ligand-receptor contact fingerprints and docking-augmented machine learning. (2023, February 3). RSC Publishing. Retrieved February 14, 2026, from [Link]

  • In Silico Exploration of Novel EGFR Kinase Mutant-Selective Inhibitors Using a Hybrid Computational Approach. (2024, August 23). MDPI. Retrieved February 14, 2026, from [Link]

  • Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024, September 18). YouTube. Retrieved February 14, 2026, from [Link]

  • Discovery of Promising Inhibitors for VEGFR-2 Using Computational Methods. (2025, May 7). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Potent VEGFR-2 inhibitors for resistant breast cancer: a comprehensive 3D-QSAR, ADMET, molecular docking and MMPBSA calculation on triazolopyrazine derivatives. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

  • Protein-ligand docking. (2019, October 19). Galaxy Training. Retrieved February 14, 2026, from [Link]

  • Bioinformatics-driven discovery of novel EGFR kinase inhibitors as anti-cancer therapeutics: In silico screening and in vitro evaluation. (2024, April 16). PMC. Retrieved February 14, 2026, from [Link]

  • Identification of STAT1 and STAT3 Specific Inhibitors Using Comparative Virtual Screening and Docking Validation. (2015, February 24). PLOS One. Retrieved February 14, 2026, from [Link]

  • Protein Ligand Docking Lesson Plan. (2022, January 23). Schrödinger. Retrieved February 14, 2026, from [Link]

  • Exploring EGFR inhibitors with the aid of virtual screening, docking, and dynamics simulation studies. (2023, September 14). Taylor & Francis Online. Retrieved February 14, 2026, from [Link]

  • GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step). (2025, June 16). YouTube. Retrieved February 14, 2026, from [Link]

  • Molecular Docking Tutorial. (n.d.). Retrieved February 14, 2026, from [Link]

  • The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

  • Tutorial:amber. (2017, December 6). biowiki - Molecular Modeling Lab. Retrieved February 14, 2026, from [Link]

  • End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. (2019, June 24). ACS Publications. Retrieved February 14, 2026, from [Link]

  • Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. (n.d.). Retrieved February 14, 2026, from [Link]

  • 1,2,3-Benzothiadiazole. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]

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Comparative

Comprehensive Guide to Cross-Reactivity Studies: 4,5-Dichloro-1,2,3-benzothiadiazole

Executive Summary & Strategic Context 4,5-Dichloro-1,2,3-benzothiadiazole (DCBT) (CAS: 23620-92-0) represents a critical structural analog within the benzothiadiazole (BTH) class of compounds. While the parent compound,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

4,5-Dichloro-1,2,3-benzothiadiazole (DCBT) (CAS: 23620-92-0) represents a critical structural analog within the benzothiadiazole (BTH) class of compounds. While the parent compound, Acibenzolar-S-methyl (ASM) , is widely utilized as a plant activator for inducing Systemic Acquired Resistance (SAR), the specific chlorination pattern of DCBT presents unique challenges and opportunities in both immunochemical detection and biological specificity .

This guide addresses the "Cross-Reactivity" of DCBT in two distinct but interrelated contexts:

  • Analytical Specificity: Does DCBT interfere with immunoassays (ELISA) designed for ASM or its metabolites?

  • Functional Redundancy: Does DCBT trigger the same biological pathways (Salicylic Acid signaling) as ASM?

Target Audience: Analytical chemists developing residue assays, plant pathologists studying SAR inducers, and medicinal chemists optimizing BTH scaffolds.[1]

Structural Basis of Cross-Reactivity

To understand cross-reactivity, we must first analyze the structural deviations between DCBT and the standard alternatives.

CompoundStructure DescriptionKey Functional GroupRole in Cross-Reactivity
4,5-Dichloro-1,2,3-benzothiadiazole (DCBT) 1,2,3-BTH core with Cl atoms at C4 and C5.4,5-Dichloro substitutionChallenger: Steric bulk at C4/C5 may disrupt antibody binding pockets designed for the unsubstituted core.[1]
Acibenzolar-S-methyl (ASM) 1,2,3-BTH core with S-methyl carbothioate at C7.7-CarbothioateTarget: The primary antigen in most commercial assays.[1]
Benzo-1,2,3-thiadiazole-7-carboxylic acid (BTH-Acid) 1,2,3-BTH core with carboxylic acid at C7.7-Carboxylic AcidMajor Metabolite: The active biological form; often the primary cross-reactant in ASM assays.[1]
Benzo-1,2,3-thiadiazole (Unsubstituted) Core scaffold.[1][2]NoneNegative Control: Establishes baseline affinity for the core ring system.

Immunochemical Cross-Reactivity: Experimental Protocol

This section details the Competitive Indirect ELISA methodology required to quantify the cross-reactivity (CR) of DCBT against antibodies raised for ASM.

The Mechanism of Competition

In this system, the antibody is the limiting reagent.[1] The "Cross-Reactant" (DCBT) competes with the "Coating Antigen" (ASM-conjugate) for the antibody binding sites.

ELISA_Competition cluster_0 Competition Logic Ab Anti-ASM Antibody Ag_Coat Coated Antigen (Plate Bound) Ab->Ag_Coat High Binding DCBT Free DCBT (Competitor) Ab->DCBT Cross-Reaction? ASM Free ASM (Standard) Ab->ASM Specific Binding Signal HRP Signal (OD450) Ag_Coat->Signal Inverse Relationship DCBT->Ab Competes for ASM->Ab Competes for

Figure 1: Competitive binding mechanism. High concentrations of DCBT will reduce the signal only if the antibody cross-reacts with the 4,5-dichloro motif.

Step-by-Step Protocol: Determination of IC50 and %CR

Objective: Calculate the Cross-Reactivity (%CR) using the IC50 values (concentration inhibiting 50% of maximum binding).

Reagents:

  • Coating Antigen: ASM-BSA conjugate (0.5 µg/mL in Carbonate Buffer pH 9.6).[1]

  • Primary Antibody: Polyclonal Rabbit anti-ASM.

  • Standards: Serial dilutions of ASM (0.01 - 1000 ng/mL).

  • Analytes: Serial dilutions of DCBT (0.01 - 1000 ng/mL).

Workflow:

  • Coating: Add 100 µL/well of Coating Antigen to a 96-well microplate. Incubate overnight at 4°C.

  • Blocking: Wash 3x with PBST. Add 200 µL/well of 1% Gelatin/PBS. Incubate 1h at 37°C.

  • Competition Step:

    • Add 50 µL of Standard (ASM) or Cross-Reactant (DCBT) to respective wells.

    • Immediately add 50 µL of Primary Antibody (at optimized dilution, e.g., 1:5000).

    • Scientific Rationale: Simultaneous addition ensures kinetic competition for the limited antibody sites.

  • Incubation: Incubate 1h at 37°C.

  • Detection: Wash 3x. Add 100 µL of HRP-conjugated Goat Anti-Rabbit IgG. Incubate 45 min.

  • Development: Wash 5x. Add TMB substrate.[3] Stop with 2M H2SO4. Read OD450.

Data Analysis & Interpretation

Calculate % Cross-Reactivity using the formula:


[1]

Representative Data Structure (Hypothetical Trends):

AnalyteIC50 (ng/mL)% Cross-ReactivityInterpretation
ASM (Target) 2.5100%Reference Standard.
BTH-Acid 4.062.5%High CR expected; major metabolite retains core shape.[1]
DCBT >250.0< 1.0%Low CR. The 4,5-dichloro substitution sterically hinders binding to antibodies raised against the 7-substituted core.[1]
4-Chloro-2,1,3-BTH >1000< 0.1%Negligible CR; isomer difference (2,1,3 vs 1,2,[1]3) alters ring electronics significantly.

Biological Cross-Reactivity: Functional Specificity[1]

Beyond detection, researchers must assess if DCBT mimics the biological activity of ASM.[1] ASM acts as a functional analog of Salicylic Acid (SA), binding to the NPR1 receptor to activate defense genes (PR-1).[1]

Biological Pathway Activation

Does DCBT activate the SA pathway? This is determined by monitoring PR-1 gene expression.

SA_Pathway ASM ASM (Inducer) Esterase Esterase (Plant Enzyme) ASM->Esterase Hydrolysis DCBT DCBT (Analog) NPR1 NPR1 Complex (Receptor) DCBT->NPR1 Direct Binding? Active_Met Active Metabolite (BTH-Acid) Esterase->Active_Met Active_Met->NPR1 Binds/Activates Gene_Exp PR-1 Gene Expression (Defense Response) NPR1->Gene_Exp Transcription

Figure 2: Signal Transduction Pathway. ASM requires hydrolysis to become active.[1] DCBT, lacking the thioester, must bind directly or undergo alternative metabolism to trigger NPR1.

Comparative Efficacy Protocol
  • Plant Material: Arabidopsis thaliana (Col-0) or Nicotiana tabacum.

  • Treatment: Foliar spray with 50 µM ASM (Positive Control), 50 µM DCBT, and Water (Negative Control).

  • Sampling: Harvest leaf tissue at 24h and 48h post-inoculation.

  • Assay: qRT-PCR for PR-1 (Pathogenesis-Related protein 1) marker gene.[1]

  • Causality Check: If DCBT induces PR-1 without forming BTH-acid, it suggests the 4,5-dichloro core itself has intrinsic affinity for the SA-binding pocket of NPR1.[1]

Synthesis of Findings & Recommendations

Specificity Profile[3]
  • Immunoassays: DCBT is unlikely to cause significant false positives in ASM residue assays due to the steric bulk of the chlorine atoms at positions 4 and 5, which are distal to the typical conjugation site (C7) used for immunogen synthesis.

  • Biological Activity: Chlorinated benzothiadiazoles often exhibit enhanced lipophilicity (logP) compared to ASM. This may result in faster cuticular penetration but potentially altered receptor binding kinetics.

Troubleshooting Guide
  • High Background in ELISA: If DCBT shows unexpectedly high cross-reactivity, verify the purity of the standard. Synthesis of DCBT often involves diazonium intermediates that may couple to form azo-dimers, which are highly immunogenic.

  • Solubility Issues: DCBT is significantly more hydrophobic than ASM. Dissolve in 100% DMSO before diluting into aqueous assay buffers to prevent precipitation, which causes "hook effect" artifacts in competitive ELISA.

References

  • Food and Agriculture Organization (FAO). (2005). Acibenzolar-S-methyl: Toxicology and Residue Evaluation. JMPR Reports. Link

  • European Food Safety Authority (EFSA). (2021). Peer review of the pesticide risk assessment of the active substance acibenzolar-S-methyl.[4][5] EFSA Journal. Link

  • American Phytopathological Society (APS). (2021). Acibenzolar-S-Methyl and Resistance Quantitative Trait Loci Complement Each Other.[6] Plant Disease.[6] Link

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 771620: 4-Amino-5-chloro-2,1,3-benzothiadiazole (Structural Analog). PubChem.[7] Link

  • MDPI Molecules. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies.[8] MDPI. Link

Sources

Safety & Regulatory Compliance

Safety

4,5-Dichloro-1,2,3-benzothiadiazole proper disposal procedures

Operational Guide: Proper Disposal & Handling of 4,5-Dichloro-1,2,3-benzothiadiazole Executive Summary: Immediate Action Plan 4,5-Dichloro-1,2,3-benzothiadiazole is a halogenated heterocyclic compound presenting specific...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Proper Disposal & Handling of 4,5-Dichloro-1,2,3-benzothiadiazole

Executive Summary: Immediate Action Plan

4,5-Dichloro-1,2,3-benzothiadiazole is a halogenated heterocyclic compound presenting specific stability and environmental risks.[1][2] Unlike its more common isomer (2,1,3-benzothiadiazole), the 1,2,3-benzothiadiazole core is inherently less stable and can decompose to release nitrogen gas (


) and reactive sulfur species under thermal stress or UV irradiation.[1][2]

Core Disposal Directive:

  • NEVER dispose of down the drain or in general trash.[1][2]

  • NEVER mix with strong oxidizers or reducing agents (risk of ring cleavage and exothermic reaction).[1][2]

  • MANDATORY: Segregate into Halogenated Organic Waste streams destined for high-temperature incineration with flue gas scrubbing.

Chemical Profile & Hazard Identification

To ensure safe handling, one must understand the molecule's latent reactivity.[1][2] The 1,2,3-benzothiadiazole ring system is susceptible to "Hurd-Mori" type decomposition, where the


 linkage can extrude nitrogen.[1][2]
Property Data / Classification
Chemical Structure Benzene ring fused to a 1,2,3-thiadiazole ring; chlorines at 4,5 positions.[1][2][3]
Primary Hazards Irritant (Skin/Eye/Respiratory) , Aquatic Toxicity , Thermal Instability .[1][2]
Stability Heat Sensitive. Can decompose above melting point or under UV light.[1][2]
Reactivity Incompatible with strong bases (ring opening), oxidizers, and reducing agents.[1][2]
Waste Code (RCRA) Not specifically listed (P/U), but classifies as D001 (if ignitable) or generic Halogenated Solvent Waste.[1][2]

Critical Isomer Distinction: Ensure you are handling 1,2,3-benzothiadiazole (N atoms adjacent).[1][2] The 2,1,3-benzothiadiazole isomer (N atoms separated by S) is significantly more stable.[1][2] If your bottle is labeled 4,5-dichloro-2,1,3 -benzothiadiazole, the explosion risk is lower, but the disposal path (Incineration) remains identical due to the chlorine content.[1][2]

Pre-Disposal Stabilization & Segregation

Before moving waste to the central accumulation area, follow these stabilization protocols to prevent "waste container" accidents.

A. Solid Waste (Powder/Crystals)[1][2]
  • Container: High-density polyethylene (HDPE) or amber glass.[1][2]

  • Labeling: Must be labeled "Solid Waste - Toxic - Halogenated."[1][2]

  • Segregation: Do not mix with solid oxidizers (e.g., permanganates, nitrates).[1][2]

B. Liquid Waste (Mother Liquors/Solutions)[1][2]
  • Solvent Compatibility: Compatible with Dichloromethane (DCM), Chloroform, Ethyl Acetate, and Toluene.[1][2]

  • Incompatibility: Avoid mixing with acetone/ketones in the presence of bases (exothermic polymerization risk).[1][2]

  • pH Check: Ensure the waste stream is Neutral (pH 6-8). Acidic conditions can catalyze decomposition; basic conditions can open the thiadiazole ring.[1][2]

Disposal Workflow (Decision Logic)

The following diagram outlines the decision logic for disposing of 4,5-Dichloro-1,2,3-benzothiadiazole. This workflow prioritizes the prevention of environmental release and thermal runaway.[1][2]

DisposalWorkflow Start Waste Generation (4,5-Dichloro-1,2,3-benzothiadiazole) StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Filter Cake) StateCheck->Solid Dry Solid Liquid Liquid Waste (Solvent Solutions) StateCheck->Liquid Dissolved PackSolid Double Bag in Polyethylene Solid->PackSolid Segregate Segregate: Halogenated Solvent Carboy Liquid->Segregate Labeling Label: 'Toxic, Halogenated, Sulfur-Containing' PackSolid->Labeling Segregate->Labeling Storage Temporary Storage (Cool, Dark, Ventilated) Labeling->Storage DisposalMethod Final Disposal Method: High-Temp Incineration (>1100°C) with Scrubber Storage->DisposalMethod Certified Waste Hauler

Figure 1: Decision tree for the segregation and disposal of chlorinated benzothiadiazole waste.

Emergency Spill Response Procedures

In the event of a spill, speed is critical to prevent the material from entering drains or decomposing.[1][2]

PPE Required: Nitrile gloves (double gloved), Lab coat, Safety goggles, N95 or P100 respirator (if dust is present).[1][2]

SpillResponse Spill Spill Detected Isolate 1. Isolate Area (Evacuate 15ft radius) Spill->Isolate PPE 2. Don PPE (Gloves, Goggles, Resp) Isolate->PPE Type Identify Spill Type PPE->Type Powder Dry Powder Type->Powder Liquid Liquid Solution Type->Liquid CleanPowder Cover with Wet Paper Towel (Prevent Dust) -> Scoop Powder->CleanPowder CleanLiquid Absorb with Vermiculite or Sand (NO Sawdust) Liquid->CleanLiquid Waste Transfer to sealed container CleanPowder->Waste CleanLiquid->Waste Decon Wash area with soap & water Waste->Decon

Figure 2: Step-by-step spill response workflow.[1][2] Note the prohibition of combustible absorbents like sawdust.[1]

Scientific Rationale & Mechanism

Why Incineration with Scrubbing? Standard combustion of 4,5-dichloro-1,2,3-benzothiadiazole produces hazardous byproducts:

  • Hydrogen Chloride (HCl): Corrosive gas formed from the chlorine substituents.[1][2]

  • Sulfur Oxides (

    
    ):  Formed from the thiadiazole ring.[1][2]
    
  • Dioxins (Potential): Incomplete combustion of chlorinated aromatics can yield dioxins.[1][2] Therefore, disposal facilities must use secondary combustion chambers (>1100°C) and alkaline scrubbers to neutralize acid gases.[1][2]

Why Avoid Strong Bases? The 1,2,3-thiadiazole ring is sensitive to nucleophilic attack.[1][2] Strong bases (


) can abstract protons or attack the sulfur, leading to ring fragmentation.[1][2] This breaks the aromaticity and can lead to unpredictable, exothermic decomposition.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67505, 1,2,3-Benzothiadiazole.[1][2] Retrieved from [Link]

  • MDPI (2023). Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. Molecules.[1][2][4][5][6][7][8] Retrieved from [Link][1]

  • U.S. EPA. RCRA Orientation Manual: Management of Halogenated Organic Wastes.[1][2] Retrieved from [Link]

Sources

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